3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGMUBGJNCBDO-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773122 | |
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193892-33-0 | |
| Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol (CAS No. 193892-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, with CAS number 193892-33-0, is a naturally occurring phenolic compound. It has been identified as a phytoanticipin, a class of antimicrobial compounds produced by plants to resist fungal infections. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its known biological significance. The information presented herein is intended to support further research and development efforts involving this molecule.
Chemical and Physical Properties
This compound is a polycyclic aromatic hydrocarbon derivative. Its core structure is an acenaphthene (B1664957) skeleton substituted with a phenyl group and two hydroxyl groups. The cis-diol configuration is the naturally occurring isomer.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 193892-33-0 | N/A |
| Molecular Formula | C₁₈H₁₄O₂ | N/A |
| Molecular Weight | 262.31 g/mol | N/A |
| Appearance | Powder | [1] |
| Natural Source | Rhizomes of Musa acuminata and Musa basjoo | [1][2] |
| Stereochemistry | Racemic cis-diol (synthesized) | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Acetone (B3395972) | Soluble | [3] |
Synthesis
A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, starting from acenaphthylene-chromium tricarbonyl. The key steps involve the introduction of the phenyl group and subsequent dihydroxylation.
Experimental Protocol: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol can be achieved through a multi-step process. The following is a general outline based on published literature.
Step 1: Synthesis of 3-Phenyl-acenaphthylene
A detailed procedure for the synthesis of the intermediate, 3-phenyl-acenaphthylene, has been described.[2] This involves the reaction of an acenaphthylene (B141429) derivative with a phenylating agent.
Step 2: Dihydroxylation of 3-Phenyl-acenaphthylene
The conversion of 3-phenyl-acenaphthylene to the corresponding cis-diol is a critical step. While the specific details for this exact substrate are not available in the provided search results, a general method for the cis-dihydroxylation of acenaphthene derivatives involves oxidation. One common method is the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory-specific conditions and safety protocols. The use of osmium tetroxide is hazardous and requires appropriate safety precautions.
-
Dissolution: Dissolve 3-phenyl-acenaphthylene in a suitable solvent system, such as a mixture of acetone and water.
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Addition of Catalyst: Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another appropriate solvent).
-
Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite (B76179) or sodium bisulfite.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis Workflow
Caption: Synthetic pathway for cis-3-Phenyl-acenaphthene-1,2-diol.
Biological Activity and Potential Applications
Phytoanticipin Activity
This compound has been identified as a phytoanticipin in Musa species.[2] Phytoanticipins are pre-formed antimicrobial compounds that provide a first line of defense against pathogenic fungi. This suggests that the compound possesses inherent antifungal properties.
Potential Antifungal Agent
The role of this compound as a phytoanticipin points towards its potential as a lead compound for the development of new antifungal agents. Acenaphthene derivatives, in general, have been explored for various biological activities, including antifungal and antitumor properties. Further studies are required to determine the spectrum of activity, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action of this compound against various fungal pathogens.
Research Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of the compound.
Future Research Directions
Significant gaps remain in the understanding of this compound. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening against a panel of clinically relevant fungi to determine its spectrum of activity and potency.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the compound to elucidate its antifungal mechanism.
-
Stereoselective Synthesis: Development of a stereoselective synthesis to obtain enantiomerically pure forms of the cis-diol for structure-activity relationship (SAR) studies.
-
Toxicology Studies: In vitro and in vivo toxicological evaluation to assess its safety profile for potential therapeutic applications.
Conclusion
This compound is a promising natural product with established phytoanticipin activity. Its chemical structure and biological role suggest its potential as a scaffold for the development of novel antifungal agents. This technical guide provides a foundation for researchers to build upon, encouraging further investigation into the synthesis, biological activity, and therapeutic potential of this intriguing molecule.
References
Racemic cis-3-Phenyl-acenaphthene-1,2-diol: A Technical Whitepaper on a Putative Phytoanticipin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Racemic cis-3-phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from Musa acuminata and has been identified as a phytoanticipin. Phytoanticipins are pre-formed antimicrobial compounds that play a crucial role in the constitutive defense mechanisms of plants. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding this specific acenaphthene (B1664957) derivative. Due to the scarcity of direct research on its phytoanticipin activity, this paper draws upon data from related acenaphthene compounds and general principles of plant pathology and phytochemistry to present a detailed, albeit partially inferred, guide. This document covers the known biological activities of similar compounds, proposes detailed experimental protocols for future research, and visualizes potential biological pathways and workflows to stimulate further investigation into its therapeutic and agrochemical potential.
Introduction to Phytoanticipins and Acenaphthene Derivatives
Plants have evolved sophisticated defense systems against a myriad of pathogens. These defenses can be broadly categorized as either induced or constitutive. Induced defenses, such as the production of phytoalexins, are activated upon pathogen recognition. In contrast, constitutive defenses involve pre-existing chemical barriers, termed phytoanticipins, which provide an immediate line of defense. Racemic cis-3-phenyl-acenaphthene-1,2-diol, isolated from the rhizomes of Musa acuminata, has been classified as one such phytoanticipin.[1]
Acenaphthene derivatives, a class of polycyclic aromatic hydrocarbons, are known for their diverse biological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[2] While much of the research on acenaphthenes has focused on their potential in human medicine, their role in plant defense is an emerging area of interest.
Quantitative Data on the Biological Activity of Acenaphthene Derivatives
| Compound | Cell Line | Activity | Measurement | Reference |
| Compound 9 (an acenaphthene derivative) | HeLa | Cytotoxic | IC50: 2.65 ± 0.38 µM | [3] |
| Compound 8 (an acenaphthene derivative) | HeLa | Cytotoxic | IC50: 6.51 ± 0.44 µM | [3] |
| Compound 8 (an acenaphthene derivative) | MDA-MB231 | Cytotoxic | IC50: 18.54 ± 0.68 µM | [3] |
| Compound 8 (an acenaphthene derivative) | WM9 | Cytotoxic | IC50: 7.98 ± 1.44 µM | [3] |
| Compound 3c (an acenaphthene derivative) | SKRB-3 | Antitumor | Inhibition Rate: 66.1 ± 2.2% at 20 µM | [2] |
| Compound 3c (an acenaphthene derivative) | MDA-MB-468 | Antitumor | Inhibition Rate: 55.5 ± 3.8% at 20 µM | [2] |
Note: The data presented above pertains to the cytotoxic activity of various acenaphthene derivatives against human cancer cell lines, not their phytoanticipin activity against plant pathogens. This information is provided as a proxy for the general biological activity of this class of compounds. Further research is needed to quantify the specific antimicrobial activity of racemic cis-3-phenyl-acenaphthene-1,2-diol against relevant phytopathogens.
Experimental Protocols
Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
A synthetic route for racemic cis-3-phenyl-acenaphthene-1,2-diol has been described, providing a means to obtain the compound for further study without relying on extraction from natural sources, which is often a time-consuming process yielding only small amounts of material.[1] A key step in the described synthesis involves the reaction of 3-phenyl-acenaphthylene with an oxidizing agent to form the diol.
Protocol for the Synthesis of 3-Phenyl-acenaphthylene (a precursor):
-
To a stirred solution of phenyllithium (B1222949) (C6H5Li; 5.2 mmol, 2.6 mL) and tetramethylethylenediamine (TMEDA; 4.17 mmol, 0.63 mL) in tetrahydrofuran (B95107) (THF; 15 mL) under an argon atmosphere at -78 °C, add a THF solution of an appropriate acenaphthylene-chromium tricarbonyl precursor (rac-4 in the original paper; 400 mg, 1.38 mmol, 0.14 M) dropwise.[1]
-
Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.[1]
-
Chill the solution back to -78 °C and add trifluoroacetic acid (19.4 mmol, 1.5 mL).[1]
-
After 30 minutes, add a solution of iodine (I2) in THF (7.8 mmol, 0.8 M).[1]
-
Allow the solution to warm to room temperature overnight.[1]
-
Filter the solution through Celite® and evaporate the solvent to yield 3-phenyl-acenaphthylene.[1]
This is a summarized protocol based on the cited literature and should be adapted and optimized for laboratory conditions.
Proposed Protocol for Phytoanticipin Activity Assay
To evaluate the phytoanticipin activity of racemic cis-3-phenyl-acenaphthene-1,2-diol, a standard antimicrobial assay against relevant plant pathogens can be employed.
Agar (B569324) Well Diffusion Assay:
-
Pathogen Culture: Culture a target phytopathogenic fungus (e.g., Fusarium oxysporum) or bacterium (e.g., Pseudomonas syringae) on an appropriate solid medium (e.g., Potato Dextrose Agar for fungi, Nutrient Agar for bacteria) until a sufficient amount of inoculum is obtained.
-
Inoculum Preparation: Prepare a standardized suspension of the pathogen in sterile distilled water or a suitable broth.
-
Plate Inoculation: Spread the pathogen suspension evenly over the surface of fresh agar plates.
-
Well Creation: Create sterile wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a known concentration of racemic cis-3-phenyl-acenaphthene-1,2-diol (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO alone) and a positive control (a known fungicide or bactericide).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the pathogen.
-
Data Collection: After a suitable incubation period, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualization of Pathways and Workflows
Hypothetical Plant Defense Signaling Pathway
The following diagram illustrates a generalized and hypothetical signaling pathway that could be initiated by a phytoanticipin like racemic cis-3-phenyl-acenaphthene-1,2-diol upon pathogen challenge, leading to an enhanced defense response.
References
In-Depth Technical Guide to the Isolation of Phenolic Compounds from Musa acuminata Rhizomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating phenolic compounds from the rhizomes of Musa acuminata. The content is structured to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in harnessing the therapeutic potential of these bioactive molecules.
Introduction
Musa acuminata, a species of banana native to Southeast Asia, is a plant of significant interest due to its rich phytochemical profile. The rhizomes, often considered agricultural waste, are a potent source of phenolic compounds. These compounds, including phenolic acids and flavonoids, have garnered attention for their diverse pharmacological activities, notably their antioxidant and anti-inflammatory properties. This guide details the scientific basis and practical protocols for the extraction, isolation, and characterization of these valuable bioactive compounds.
Experimental Protocols
Plant Material Collection and Preparation
Fresh rhizomes of Musa acuminata should be collected and thoroughly washed with distilled water to remove any soil and debris. The cleaned rhizomes are then sliced into small pieces and can be either shade-dried or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight. The dried rhizome pieces are then ground into a fine powder using a mechanical grinder and stored in airtight containers in a cool, dark place until extraction.
Extraction of Phenolic Compounds
The selection of an appropriate extraction method and solvent is critical for maximizing the yield of phenolic compounds. Both conventional and modern techniques can be employed.
2.2.1. Maceration
Maceration is a simple and widely used technique for the extraction of thermolabile compounds.
-
Protocol:
-
Weigh a specific amount of powdered rhizome (e.g., 100 g).
-
Place the powder in a large conical flask or beaker.
-
Add the extraction solvent (e.g., 80% methanol (B129727) or 80% ethanol) in a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the container and keep it at room temperature for 24-72 hours with occasional shaking.
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
The resulting crude extract can be freeze-dried or oven-dried to obtain a powder.
-
2.2.2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is efficient but may not be suitable for heat-sensitive compounds.
-
Protocol:
-
Place a known amount of powdered rhizome (e.g., 20 g) in a thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the desired solvent (e.g., ethanol (B145695) or methanol).
-
Heat the flask. The solvent will vaporize, travel up a distillation arm, and condense in the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the solvent in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the distilling flask.
-
This cycle is repeated until the extraction is complete (typically 6-8 hours).
-
After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.
-
2.2.3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid and energy-saving method.
-
Protocol:
-
Mix the powdered rhizome with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonication is typically carried out at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes).
-
After sonication, filter the mixture and concentrate the filtrate as described for maceration.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture of various compounds. Fractionation is performed to separate the phenolic compounds from other constituents based on their polarity.
-
Protocol for Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Perform successive partitioning with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls.
-
Separate the n-hexane layer and repeat the process three times.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract a significant portion of the phenolic compounds. Repeat this step three times.
-
The remaining aqueous phase will contain the most polar compounds.
-
Concentrate each fraction (n-hexane, ethyl acetate, and aqueous) separately using a rotary evaporator. The ethyl acetate fraction is often rich in phenolic acids and flavonoids.
-
Purification of Phenolic Compounds
Column chromatography is a widely used technique for the purification of individual phenolic compounds from the fractionated extracts.
-
Protocol for Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel is commonly used for the separation of less polar phenolics, while Sephadex LH-20 is effective for separating a broad range of phenolic compounds based on molecular size and polarity. Polyamide is also an excellent choice for the separation of flavonoids and phenolic acids.
-
Column Packing: Prepare a slurry of the chosen stationary phase in a suitable solvent and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol or toluene-ethyl acetate-formic acid can be used for silica gel columns. For Sephadex LH-20, methanol is a common eluent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) by spotting small aliquots of each fraction onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., ferric chloride for phenols).
-
Pooling and Concentration: Combine the fractions containing the same compound(s) and evaporate the solvent to obtain the purified compounds.
-
Further purification can be achieved using techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) for higher purity.
Quantification of Total Phenolic Content (TPC)
The Folin-Ciocalteu method is a standard colorimetric assay for determining the total phenolic content.
-
Protocol:
-
Prepare a stock solution of the extract in methanol (e.g., 1 mg/mL).
-
In a test tube, mix 0.5 mL of the extract solution with 2.5 mL of 10% Folin-Ciocalteu reagent.
-
After 5 minutes, add 2.5 mL of 7.5% sodium carbonate (NaHCO₃) solution.
-
Incubate the mixture in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance of the solution at a specific wavelength (typically 760-765 nm) using a UV-Vis spectrophotometer.
-
Prepare a standard curve using known concentrations of gallic acid.
-
Express the total phenolic content as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).
-
In Vitro Antioxidant Activity Assays
The antioxidant potential of the extracts and isolated compounds can be evaluated using various in vitro assays.
2.6.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare different concentrations of the extract or isolated compound in methanol.
-
In a test tube or microplate well, mix a specific volume of the sample solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
2.6.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the sample to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
2.6.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).
-
Create a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.
-
Express the results as micromoles of Fe(II) equivalents or Trolox equivalents per gram of dry extract.
-
Data Presentation
The quantitative data from the analysis of Musa acuminata rhizome extracts are summarized in the tables below. These tables provide a comparative overview of the extraction efficiency and antioxidant potential under different experimental conditions.
Table 1: Yield and Total Phenolic Content of Musa acuminata Rhizome Extracts
| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | Yield (%) | Total Phenolic Content (mg GAE/g extract) | Reference |
| Maceration | 80% Ethanol | 48 | Room Temp. | 10.5 ± 0.8 | 45.2 ± 2.1 | Fictional Data |
| Maceration | 80% Methanol | 48 | Room Temp. | 12.3 ± 1.1 | 58.7 ± 3.5 | Fictional Data |
| Maceration | Acetone | 48 | Room Temp. | 8.2 ± 0.5 | 35.1 ± 1.9 | Fictional Data |
| Soxhlet | Ethanol | 8 | Boiling Point | 15.6 ± 1.2 | 65.4 ± 4.2 | Fictional Data |
| Ultrasound-Assisted | 80% Ethanol | 1 | 50 | 14.2 ± 0.9 | 61.8 ± 3.8 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Actual values may vary depending on the specific experimental conditions, plant material, and analytical methods used.
Table 2: Antioxidant Activity of Musa acuminata Rhizome Extracts
| Extract (Solvent) | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | FRAP Value (µmol Fe(II)/g extract) | Reference |
| Ethanolic Extract | 150.5 ± 12.3 | 95.2 ± 8.7 | 850.6 ± 45.2 | Fictional Data |
| Methanolic Extract | 125.8 ± 10.1 | 78.4 ± 6.5 | 980.1 ± 52.8 | Fictional Data |
| Ethyl Acetate Fraction | 80.2 ± 6.7 | 50.1 ± 4.2 | 1250.3 ± 68.4 | Fictional Data |
| Ascorbic Acid (Standard) | 10.5 ± 0.8 | 8.2 ± 0.6 | - | Fictional Data |
| Trolox (Standard) | 15.2 ± 1.1 | 12.5 ± 0.9 | - | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various potential findings in scientific literature. Lower IC₅₀ values indicate higher antioxidant activity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and analysis of phenolic compounds from Musa acuminata rhizomes.
Signaling Pathway
Phenolic compounds from various plant sources have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While direct evidence for phenolic compounds from Musa acuminata rhizomes is still emerging, the general mechanism is believed to be similar. The following diagram illustrates the inhibitory effect of these compounds on the NF-κB pathway.[1]
Conclusion
The rhizomes of Musa acuminata represent a promising and sustainable source of bioactive phenolic compounds with significant therapeutic potential. This guide provides a foundational framework of detailed protocols for the extraction, fractionation, purification, and evaluation of these compounds. The presented data and workflows are intended to support further research and development in harnessing the pharmacological benefits of these natural products. Further investigations into the specific mechanisms of action of the isolated compounds on cellular signaling pathways will be crucial for their translation into novel therapeutic agents.
References
An In-depth Technical Guide to the Solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development who are working with this phenolic compound.
Introduction to this compound
This compound is a phenolic compound that has been isolated from the rhizomes of Musa acuminata (banana).[1][2] As a phytoanticipin, it is a compound that is present in plants before fungal attack and inhibits fungal growth. Structurally, it is a diol derivative of acenaphthene.
Chemical Structure:
-
Molecular Formula: C₁₈H₁₄O₂
-
Molecular Weight: 262.31 g/mol
-
CAS Number: 193892-33-0
Solubility in DMSO: A Critical Parameter
Dimethyl Sulfoxide (DMSO) is a potent and versatile aprotic solvent widely used in biomedical research and drug discovery.[3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for in vitro assays and as a solvent for stock solutions.[3] Understanding the solubility of this compound in DMSO is crucial for accurate and reproducible experimental results.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in DMSO is limited in publicly available literature. However, information from commercial suppliers provides a key data point.
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | Commercial Supplier Data[1] |
This concentration is equivalent to 2.623 mg/mL. It is important to note that this value likely represents a readily achievable concentration for a stock solution and the thermodynamic solubility limit may be higher. As a phenol, this compound is expected to exhibit good solubility in DMSO.[4]
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in DMSO for specific experimental conditions, the following protocols can be employed.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Determination
This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many biological assays.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.
-
Incubation: Incubate the microplate at a specific temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV/MS.
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining solubility.
Factors Influencing Solubility in DMSO
The solubility of this compound in DMSO is governed by a combination of physicochemical properties of both the solute and the solvent.
Caption: Factors influencing solubility.
Conclusion
This compound is soluble in DMSO, with commercially available solutions at 10 mM. For precise solubility determination under specific experimental conditions, thermodynamic and kinetic solubility assays are recommended. The inherent polarity of this phenolic compound, coupled with the strong solubilizing properties of DMSO, facilitates its use in a wide range of research applications. This guide provides the foundational knowledge and experimental framework for scientists working with this compound.
References
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The acenaphthene (B1664957) core, a tricyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antitumor, antifungal, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, as a foundational core for the development of novel therapeutic agents. While this parent diol has been isolated from natural sources such as the rhizomes of Musa acuminata and Musa basjoo, its intrinsic biological activity appears to be limited.[1] However, the strategic functionalization of the acenaphthene skeleton, inspired by this natural product, has led to the discovery of potent anticancer compounds. This guide will provide a comprehensive overview of the synthesis of the core scaffold, detail the experimental protocols for the preparation and biological evaluation of its analogous derivatives, and present the quantitative data that underscores the potential of the acenaphthene framework in drug discovery.
Physicochemical Properties of the Core Scaffold
This compound serves as a key starting point for chemical diversification. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 193892-33-0 |
| Molecular Formula | C₁₈H₁₄O₂ |
| Molecular Weight | 262.3 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Synthesis of the Core Scaffold and Key Intermediates
The this compound scaffold can be accessed through several synthetic routes, primarily involving the dihydroxylation of an alkene precursor or the reduction of a diketone.
Experimental Protocol 1: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
A synthetic route to racemic cis-3-phenyl-acenaphthene-1,2-diol has been reported, which can be utilized to prepare related imides with potential anti-tumor activities.[1] While the detailed step-by-step protocol from the publication is not available, a general approach involves the dihydroxylation of 3-phenylacenaphthylene.
Experimental Protocol 2: General Procedure for Racemic Dihydroxylation of Acenaphthylene
A practical method for the racemic dihydroxylation of alkenes, which can be adapted for 3-phenylacenaphthylene, utilizes osmium(III) chloride as the catalyst.
Reagents and Materials:
-
Acenaphthylene (or 3-phenylacenaphthylene)
-
Osmium(III) chloride (OsCl₃)
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆)
-
tert-Butyl alcohol
-
Water
Procedure:
-
A mixture of potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and methanesulfonamide (1.1 eq.) in a 1:1 mixture of tert-butyl alcohol and water is prepared.
-
To this mixture, add the alkene (1.0 eq.) and quinuclidine (0.28 eq.).
-
A catalytic amount of osmium(III) chloride is added to initiate the reaction.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
Upon completion, the reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the vicinal diol.
Experimental Protocol 3: Synthesis of Acenaphthenequinone (B41937) (Key Intermediate)
Acenaphthenequinone is a crucial intermediate for the synthesis of many biologically active acenaphthene derivatives.
Reagents and Materials:
-
Acenaphthene
-
Sodium dichromate dihydrate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve acenaphthene in glacial acetic acid.
-
Portion-wise, add sodium dichromate dihydrate to the stirred solution.
-
After the addition is complete, reflux the mixture for a designated time.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude acenaphthenequinone can be further purified by recrystallization.
Medicinal Chemistry Applications: From Scaffold to Active Derivatives
While this compound itself has shown limited cytotoxic activity, the broader acenaphthene scaffold has been successfully exploited to generate potent anticancer agents. A notable example is the synthesis of acenaphtho[1,2-b]quinoxaline (B1266190) derivatives.
Anticancer Activity of Acenaphthene Derivatives
A series of novel acenaphthene derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. The results highlight the potential of this scaffold in developing new anticancer drugs.
Table 1: In Vitro Antitumor Activity of Selected Acenaphthene Derivatives
| Compound | Target Cell Line | Inhibition Rate (%) at 20 µM |
| 3c | MDA-MB-468 (Breast Cancer) | 55.5 ± 3.8 |
| SKRB-3 (Breast Cancer) | 66.1 ± 2.2 | |
| Adriamycin (Control) | MDA-MB-468 (Breast Cancer) | 63.4 ± 0.4 |
| SKRB-3 (Breast Cancer) | 68.1 ± 1.3 |
Data extracted from a study on novel acenaphthene derivatives. Compound 3c is N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine.
Another study on acenaphtho[1,2-b]quinoxaline derivatives demonstrated their potent inhibitory effects on various cancer cell lines.
Table 2: Cytotoxicity of Acenaphtho[1,2-b]quinoxaline Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| 10a | MDA-MB-231 (Breast Cancer) | 0.87 |
| PC-3 (Prostate Cancer) | 0.82 | |
| Huh-7 (Liver Cancer) | 0.64 | |
| 10b | MDA-MB-231 (Breast Cancer) | <1.0 |
| PC-3 (Prostate Cancer) | <1.0 | |
| Huh-7 (Liver Cancer) | <1.0 | |
| 10c | MDA-MB-231 (Breast Cancer) | <1.0 |
| PC-3 (Prostate Cancer) | <1.0 | |
| Huh-7 (Liver Cancer) | <1.0 |
Compound 10a is 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide.[2]
Experimental Protocol 4: Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives
The synthesis of these potent anticancer agents typically involves the condensation of acenaphthenequinone with substituted o-phenylenediamines.
Reagents and Materials:
-
Acenaphthenequinone
-
Substituted o-phenylenediamine (B120857)
-
Ethanol (B145695) or acetic acid (solvent)
Procedure:
-
Dissolve acenaphthenequinone and the substituted o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with a cold solvent and dry to obtain the desired acenaphtho[1,2-b]quinoxaline derivative.
-
Further purification can be achieved by recrystallization.
Experimental Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
The antitumor activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.
-
Calculate the inhibition rate or IC₅₀ values based on the absorbance readings of treated versus untreated cells.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for derivatives of this compound is not yet elucidated, studies on related acenaphthene compounds, particularly acenaphtho[1,2-b]quinoxalines, have provided valuable insights. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
One study revealed that a dinitroacenaphtho[1,2-b]quinoxaline derivative induced apoptosis in K562 leukemia cells.[3] Another potent indeno[1,2-b]quinoxaline derivative was found to induce S-phase cell cycle arrest and apoptosis by activating caspases-3 and -7, increasing the expression of pro-apoptotic proteins Bad and Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2 and PARP.[2]
Below are diagrams illustrating the general workflow for the synthesis and evaluation of acenaphthene-based compounds and a proposed apoptotic pathway.
Caption: General workflow for the synthesis and screening of acenaphthene-based compounds.
Caption: Proposed apoptotic pathway induced by acenaphtho[1,2-b]quinoxaline derivatives.
Conclusion and Future Directions
This compound, a naturally occurring acenaphthene derivative, represents a valuable starting point for the design and synthesis of novel therapeutic agents. While the parent molecule exhibits modest biological activity, the acenaphthene scaffold is a proven platform for the development of potent anticancer compounds, as evidenced by the high efficacy of acenaphtho[1,2-b]quinoxaline and other derivatives.
Future research should focus on the systematic derivatization of the this compound core to explore the structure-activity relationships and identify novel compounds with enhanced potency and selectivity. The diol functionality provides a versatile handle for a variety of chemical transformations, opening up a wide chemical space for exploration. Furthermore, detailed mechanistic studies of the most promising derivatives will be crucial for understanding their mode of action and for guiding the development of the next generation of acenaphthene-based drugs. The data and protocols presented in this guide provide a solid foundation for researchers to embark on this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of indeno[1,2-b]quinoxaline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol, a phytoanticipin with potential applications in medicinal chemistry and drug development.[1][2] The primary synthetic route described herein is a multi-step process commencing with the commercially available starting material, acenaphthylene (B141429). The key steps involve the formation of an organometallic intermediate, nucleophilic addition of a phenyl group, and a final stereoselective dihydroxylation. An alternative conceptual pathway starting from acenaphthenequinone (B41937) is also discussed. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
cis-3-Phenyl-acenaphthene-1,2-diol is a naturally occurring compound isolated from the rhizomes of Musa acuminata.[2] As a phytoanticipin, it is a pre-existing antimicrobial compound in plants, suggesting its potential as a lead compound for the development of new therapeutic agents.[1][2] The efficient laboratory synthesis of this molecule is crucial for further biological evaluation and structure-activity relationship (SAR) studies. The following protocols detail a reliable method for obtaining the racemic cis-diol.
Synthetic Strategy Overview
The principal synthetic route involves a three-step process starting from acenaphthylene:
-
Complexation: Acenaphthylene is first complexed with chromium hexacarbonyl to form acenaphthylene-chromium tricarbonyl. This step activates the acenaphthene (B1664957) core for subsequent nucleophilic attack.
-
Phenylation: The chromium tricarbonyl complex reacts with phenyllithium (B1222949), followed by an oxidative workup, to introduce the phenyl group at the 3-position, yielding 3-phenyl-acenaphthylene.
-
Dihydroxylation: The final step is a cis-dihydroxylation of the double bond in 3-phenyl-acenaphthylene using osmium tetroxide to stereoselectively form the desired cis-3-phenyl-acenaphthene-1,2-diol.
An alternative approach could involve the synthesis of 3-phenyl-acenaphthenequinone followed by reduction. However, the direct phenylation of acenaphthenequinone can be challenging, and the subsequent reduction may yield a mixture of cis and trans diols.[3] Therefore, the first route is presented as the primary protocol.
Experimental Protocols
Protocol 1: Synthesis of Acenaphthylene-Chromium Tricarbonyl
This procedure is adapted from the Mahaffy–Pauson method for the synthesis of arene-chromium tricarbonyl complexes.[4]
Materials:
-
Acenaphthylene
-
Chromium hexacarbonyl (Cr(CO)₆)
-
Di-n-butyl ether
-
Tetrahydrofuran (B95107) (THF)
-
Argon (Ar) gas supply
-
Standard reflux apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, combine acenaphthylene (1.0 eq) and chromium hexacarbonyl (1.0 eq).
-
Add a solvent mixture of di-n-butyl ether containing 10% THF.
-
Flush the apparatus with argon for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 140 °C) under a positive pressure of argon. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Maintain the reflux for 4-6 hours, or until the reaction is complete (monitoring by TLC is recommended).
-
Allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Phenyl-acenaphthylene
This protocol is based on the work of Izquierdo, L. R., et al.[5]
Materials:
-
Acenaphthylene-chromium tricarbonyl
-
Phenyllithium (C₆H₅Li) solution in a suitable solvent (e.g., cyclohexane/ether)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Iodine (I₂)
-
Celite®
-
Argon (Ar) gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a stirred solution of phenyllithium (3.77 eq) and TMEDA (3.02 eq) in anhydrous THF under an argon atmosphere at -78 °C, add a solution of acenaphthylene-chromium tricarbonyl (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to 0 °C and maintain this temperature for 1.5 hours.
-
Cool the solution back to -78 °C and add trifluoroacetic acid (14.06 eq).
-
After 30 minutes, add a solution of iodine (5.65 eq) in THF.
-
Allow the solution to warm to room temperature overnight.
-
Filter the reaction mixture through a pad of Celite® and evaporate the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis of Racemic cis-3-Phenyl-acenaphthene-1,2-diol
This protocol utilizes a catalytic cis-dihydroxylation method.[5][6][7]
Materials:
-
3-Phenyl-acenaphthylene
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, dissolve 3-phenyl-acenaphthylene (1.0 eq) in a solvent mixture of acetone and water (e.g., 8:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.
-
To this stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure racemic cis-3-phenyl-acenaphthene-1,2-diol.
Quantitative Data
The following table summarizes the reported yields for each step of the synthesis.
| Step | Starting Material | Product | Reported Yield | Reference |
| 1. Complexation | Acenaphthylene | Acenaphthylene-chromium tricarbonyl | 51% | [5] |
| 2. Phenylation | Acenaphthylene-chromium tricarbonyl | 3-Phenyl-acenaphthylene | Not specified | [5] |
| 3. Dihydroxylation | 3-Phenyl-acenaphthylene | cis-3-Phenyl-acenaphthene-1,2-diol | 94% | [5] |
Characterization Data
The final product, racemic cis-3-phenyl-acenaphthene-1,2-diol, can be characterized by the following spectroscopic methods:
-
¹H NMR (CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the aromatic protons and the hydroxyl groups.
-
¹³C NMR (CDCl₃): The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Look for a broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching of the diol.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₁₈H₁₄O₂ (262.30 g/mol ).
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol.
Caption: Synthetic workflow for racemic cis-3-phenyl-acenaphthene-1,2-diol.
Safety Precautions
-
Chromium Hexacarbonyl: This reagent is highly toxic, a suspected carcinogen, and can be fatal if inhaled, swallowed, or in contact with skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phenyllithium: This is a pyrophoric reagent and will ignite on contact with air. Handle under an inert atmosphere (argon or nitrogen). It is also corrosive.
-
Osmium Tetroxide: This is a highly toxic and volatile compound. It can cause severe eye damage and respiratory tract irritation. It should be handled with extreme caution in a fume hood, and appropriate PPE is mandatory.
-
Organic Solvents: The solvents used are flammable. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The provided protocols outline a reproducible and efficient synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol. This synthetic route provides access to a biologically interesting natural product, enabling further research into its potential as a therapeutic agent. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. shb.skku.edu [shb.skku.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation for Chiral Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver high levels of enantioselectivity for a broad range of substrates.[1][2] The resulting chiral diols are crucial intermediates in the synthesis of numerous natural products and pharmaceutically active compounds.[2][3]
Reaction Mechanism and Key Components
The Sharpless asymmetric dihydroxylation proceeds via a catalytic cycle involving the formation of an osmium(VIII)-chiral ligand complex.[1] This complex then reacts with the alkene through a [3+2]-cycloaddition to form a cyclic osmate ester intermediate.[1][4] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium(VIII) catalyst, thus allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[1][4]
The enantioselectivity of the reaction is controlled by the choice of the chiral ligand. Two pseudoenantiomeric ligands, derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), are commonly used:
-
(DHQ)₂PHAL : This ligand, typically used in the commercially available AD-mix-α , delivers the diol to the α-face of the alkene.[5][6]
-
(DHQD)₂PHAL : This ligand, found in AD-mix-β , directs the dihydroxylation to the β-face of the alkene.[5][6]
The commercially available AD-mix preparations contain the potassium osmate salt (K₂OsO₂(OH)₄), the chiral ligand, potassium ferricyanide, and potassium carbonate in a pre-mixed formulation, offering a convenient and reliable method for performing the reaction.[4][6]
Quantitative Data Summary
The Sharpless asymmetric dihydroxylation has been successfully applied to a wide variety of olefin substrates, consistently affording high yields and enantioselectivities. The following table summarizes representative data from the literature.
| Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | - |
| Penta-substituted Cyclohexene Derivative | (DHQD)₂PHAL | 85 | 90 | >20:1 |
| Vicinal Diol Precursor | (DHQD)₂PHAL | 81 | 90:10 (er) | - |
| Zephyranthine Intermediate | AD-mix-β | 67 | - | 7.2:1 |
| Chiral Diol for Bisabolatrienol Synthesis | Sharpless AD | 98 | - | - |
| Pladienolide Intermediate | Sharpless AD | 77 | - | 10:1 |
| Ascospiroketal B Intermediate | Sharpless AD | 65 | - | - |
| trans-p-menth-3-ene-1,2,8-triol Precursor (Route A) | AD-mix-α | 40 | 33.8 | - |
| trans-p-menth-3-ene-1,2,8-triol Precursor (Route A) | AD-mix-β | 43 | 1.2 | - |
| trans-p-menth-3-ene-1,2,8-triol Precursor (Route B) | AD-mix-α | 76 | 54.5 | - |
| trans-p-menth-3-ene-1,2,8-triol Precursor (Route B) | AD-mix-β | 91 | 59.4 | - |
Experimental Protocols
Below is a general protocol for a typical Sharpless asymmetric dihydroxylation reaction using the commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Olefin substrate
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for internal olefins)[1]
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v). For every 1 mmol of olefin, typically 5-10 mL of the solvent mixture is used.
-
Addition of AD-mix: To the solvent mixture, add the appropriate AD-mix (approximately 1.4 g per 1 mmol of olefin). If using, add methanesulfonamide (1 equivalent relative to the olefin). Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.
-
Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the olefin substrate (1 equivalent) to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. The color of the mixture should change from yellow/orange to a pale yellow or colorless.
-
Extraction: Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral diol.
Caution: Osmium tetroxide is highly toxic and volatile. Handle the AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Never add acid to the AD-mix or the reaction waste as this can liberate toxic hydrogen cyanide gas.[7]
Visualizations
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: General experimental workflow for Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Chiral Separation of Acenaphthene Diols by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of cis- and trans-1,2-acenaphthene diol enantiomers using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for the analysis of enantiomeric purity, which is a critical aspect in pharmaceutical research and development, as stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.
Introduction to Chiral Separation of Acenaphthene Diols
Acenaphthene diols are dihydroxylated derivatives of the polycyclic aromatic hydrocarbon acenaphthene. The presence of two stereogenic centers in 1,2-acenaphthenediol gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. The accurate determination of the enantiomeric composition of these diols is crucial, particularly when they are synthesized via stereoselective methods or are metabolites in biological systems. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[1] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantioseparation.[2] Polysaccharide-based and Pirkle-type CSPs are commonly employed for the resolution of diol enantiomers.
Application Note 1: Chiral Separation of cis-1,2-Acenaphthenediol (B1212491) Enantiomers
This application note details a validated HPLC method for the baseline separation of the enantiomers of cis-1,2-acenaphthenediol. This method is particularly useful for determining the enantiomeric excess (e.e.) of cis-1,2-acenaphthenediol produced from the microbial oxidation of acenaphthene.
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel OD (250 x 4.6 mm, 10 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Quantitative Data Summary
| Enantiomer | Retention Time (t R ), min | Resolution (R s ) |
| (+)-cis-1,2-Acenaphthenediol | 19.9 | \multirow{2}{*}{>1.5} |
| (-)-cis-1,2-Acenaphthenediol | 24.3 |
Note: The elution order of enantiomers may vary depending on the specific column batch and system configuration.
Application Note 2: General Protocol for the Chiral Separation of trans-1,2-Acenaphthenediol Enantiomers
While a specific validated method for trans-1,2-acenaphthenediol was not found in the cited literature, a general protocol based on methods successful for similar diol compounds is provided below. This protocol serves as an excellent starting point for method development. Pirkle-type columns, such as the (S,S)-Whelk-O 1, have shown broad applicability for the separation of diol enantiomers.[3]
Recommended Starting Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | (S,S)-Whelk-O 1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (B145695) (97:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Optimization of the mobile phase composition (e.g., adjusting the ratio of hexane (B92381) to alcohol or trying different alcohol modifiers like isopropanol) may be necessary to achieve baseline separation.
Experimental Protocols
Protocol 1: Detailed Methodology for the Chiral Separation of cis-1,2-Acenaphthenediol
1. Mobile Phase Preparation: a. Prepare the mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. b. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
2. Sample Preparation: a. Accurately weigh approximately 1 mg of the cis-1,2-acenaphthenediol sample. b. Dissolve the sample in 1 mL of the mobile phase to achieve a concentration of 1 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. HPLC System Setup and Analysis: a. Install a Chiralcel OD (250 x 4.6 mm, 10 µm) column into the HPLC system. b. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Set the UV detector to a wavelength of 280 nm. d. Inject 20 µL of the prepared sample onto the column. e. Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 30 minutes).
4. Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).
Protocol 2: General Methodology for Method Development for the Chiral Separation of trans-1,2-Acenaphthenediol
1. Initial Screening: a. Prepare the mobile phase as described in the recommended starting conditions (n-Hexane / Ethanol 97:3, v/v) and degas. b. Prepare the trans-1,2-acenaphthenediol sample at 1 mg/mL in the mobile phase and filter. c. Equilibrate the (S,S)-Whelk-O 1 column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min. d. Inject 10 µL of the sample and monitor the chromatogram at 280 nm.
2. Method Optimization: a. Mobile Phase Composition: If separation is not achieved, or resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 90:10 n-hexane/ethanol). Consider replacing ethanol with isopropanol, which can offer different selectivity. b. Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize the balance between analysis time and resolution. c. Temperature: While typically run at ambient temperature, adjusting the column temperature (e.g., between 20°C and 40°C) can sometimes improve peak shape and resolution.
3. System Suitability: a. Once satisfactory separation is achieved, perform multiple injections of the same standard to ensure the reproducibility of retention times and peak areas. b. Calculate the resolution (R s ) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
Visualizations
Caption: General workflow for chiral HPLC analysis.
Caption: Logical workflow for chiral method development.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a phenolic compound that can be isolated from the rhizomes of the banana plant.[1] While research has been conducted on the synthesis and biological activities of various acenaphthene (B1664957) derivatives[2][3][4], specific data on the in vitro cytotoxicity of this compound is not extensively documented. Acenaphthene and acenaphthylene, related polycyclic aromatic hydrocarbons, have been reported as non-mutagenic in some bacterial strains and non-cytotoxic in human liver tumor cell lines in vitro, though some weak mutagenicity has been observed under specific conditions.[5] Cytotoxicity testing is a crucial first step in the evaluation of any new compound for potential therapeutic applications.[6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using three common assays: MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V staining for apoptosis.
Physicochemical Properties for In Vitro Studies
Proper handling and solubilization of the test compound are critical for accurate cytotoxicity assessment.
-
Appearance: Typically exists as a solid at room temperature.[1]
-
Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[8] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in a cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9][10]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[12][13]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a DMSO stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][13] Mix thoroughly by gentle shaking or pipetting.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[10][11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15]
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before the end of the incubation period.[16]
-
Medium background: Complete medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16][17]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[16][17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16][17]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16][17]
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[18][19]
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[19]
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Data Presentation
The following tables present hypothetical data for the in vitro cytotoxicity assays of this compound on a human cancer cell line after 48 hours of treatment.
Table 1: MTT Assay - Cell Viability
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Table 2: LDH Assay - Cytotoxicity
| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 3.3 |
| 5 | 0.28 ± 0.03 | 17.8 |
| 10 | 0.55 ± 0.04 | 47.8 |
| 25 | 0.82 ± 0.05 | 77.8 |
| 50 | 0.95 ± 0.06 | 92.2 |
| 100 | 0.98 ± 0.05 | 95.6 |
| Max LDH Release | 1.02 ± 0.07 | 100 |
Table 3: Annexin V/PI Staining - Apoptosis Analysis
| Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 10 | 52.1 | 35.8 | 12.1 |
| 50 | 10.5 | 60.3 | 29.2 |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
References
- 1. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 2. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. namsa.com [namsa.com]
- 8. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
MTT assay protocol for assessing cell viability with acenaphthene derivatives
Application Notes and Protocols
Topic: MTT Assay Protocol for Assessing Cell Viability with Acenaphthene (B1664957) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and proliferation.[1] It is widely applied in toxicology and drug discovery to measure the cytotoxic effects of chemical compounds.[2] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells.[1][3] Dead cells lose this ability, so the amount of formazan produced is directly proportional to the number of viable cells in the sample.[2][3][4] The insoluble formazan crystals are solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[3][5]
Acenaphthene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, making them compounds of interest in anticancer drug development.[6][7][8][9][10] This protocol provides a detailed methodology for using the MTT assay to evaluate the in vitro cytotoxicity of acenaphthene derivatives.
Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well microplates. Modifications may be required for suspension cells, such as an additional centrifugation step before removing the supernatant.[2]
Materials and Reagents
-
Cells: Logarithmically growing adherent cells of the desired cell line.
-
Acenaphthene Derivatives: Stock solutions prepared in sterile DMSO.
-
MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Vortex to dissolve, filter sterilize (0.22 µm filter), and store in light-protected aliquots at -20°C.[2][11] The solution should be protected from light during storage and use.[1]
-
Solubilization Solution: Cell culture grade Dimethyl Sulfoxide (DMSO).[2]
-
Cell Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of ~650 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Assay Procedure
Step 1: Cell Seeding
-
Harvest cells that are in the exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to an optimal concentration (typically 1,000-100,000 cells/well, which must be determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid "edge effects," fill the perimeter wells with 100 µL of sterile PBS or media without cells.[12][13]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume growth.
Step 2: Treatment with Acenaphthene Derivatives
-
Prepare serial dilutions of the acenaphthene derivative stock solutions in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the acenaphthene derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Wells with cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Wells with cells in fresh culture medium only.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]
Step 3: MTT Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[5][14]
-
Incubate the plate for 2 to 4 hours at 37°C.[14] Visually confirm the formation of purple formazan precipitate within the cells using an inverted microscope.
Step 4: Formazan Solubilization
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker and mix gently for 15 minutes to ensure complete solubilization.[12]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[5]
-
Read the plate within 1 hour of adding the solubilization solution.
Data Analysis and Presentation
Calculation of Cell Viability
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Percentage Cell Viability: Calculate the percentage of viable cells for each treatment concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. It is determined by plotting a dose-response curve of % Cell Viability versus the logarithm of the compound concentration. The IC50 value can then be calculated using non-linear regression analysis with software like GraphPad Prism or by using the linear equation from a trendline in Excel where y=50.[15][16]
Data Presentation Tables
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Blank (No Cells) | 0.052 | 0.055 | 0.053 | 0.053 |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| Acenaphthene Derivative X (1.0) | 1.103 | 1.121 | 1.098 | 1.107 |
| Acenaphthene Derivative X (10) | 0.756 | 0.739 | 0.761 | 0.752 |
| Acenaphthene Derivative X (100) | 0.245 | 0.251 | 0.248 | 0.248 |
Table 2: Calculated Percentage Cell Viability
| Concentration (µM) | Average Corrected Absorbance | % Cell Viability | Std. Deviation |
|---|---|---|---|
| Vehicle Control (0) | 1.218 | 100.0% | 1.7% |
| Acenaphthene Derivative X (1.0) | 1.054 | 86.5% | 1.2% |
| Acenaphthene Derivative X (10) | 0.699 | 57.4% | 1.3% |
| Acenaphthene Derivative X (100) | 0.195 | 16.0% | 0.9% |
Table 3: Summary of IC50 Values for Acenaphthene Derivatives on Various Cell Lines Example data based on published findings.[6][7][10]
| Compound | Cell Line | IC50 (µM) |
| Compound 8 | HeLa | 6.51 ± 0.44 |
| Compound 8 | MDA-MB-231 | 18.54 ± 0.68 |
| Compound 9 | HeLa | 2.65 ± 0.38 |
| Cisplatin (Control) | HeLa | Value |
Visualizations
Experimental Workflow
Caption: Workflow diagram illustrating the key stages of the MTT cell viability assay.
Potential Signaling Pathway for Investigation
Since the MTT assay measures mitochondrial activity, a common mechanism for cytotoxicity involves the induction of apoptosis via the intrinsic (mitochondrial) pathway. Acenaphthene derivatives may trigger this pathway, making it a relevant area for further mechanistic studies.
Caption: Potential intrinsic apoptosis pathway that may be induced by cytotoxic compounds.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Contamination of medium or reagents.[17]- Phenol (B47542) red or serum in medium can interfere.[12] | - Use sterile technique and fresh reagents.- Use phenol red-free medium or serum-free medium during MTT incubation.[12] |
| Low Absorbance | - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals.[12] | - Optimize cell number to ensure absorbance is in the linear range (0.75-1.25).- Increase MTT incubation time.- Ensure complete dissolution by gentle shaking; visually confirm before reading.[12] |
| Inconsistent Replicates | - Inaccurate pipetting or cell plating.[13]- "Edge effect" due to evaporation in outer wells.[12][13]- Compound precipitation at high concentrations. | - Ensure homogenous cell suspension before plating; practice pipetting technique.[13]- Do not use the outer wells for experimental samples; fill with PBS instead.[12][13]- Check solubility of derivatives; observe for precipitate under a microscope. |
| High Viability at High Doses | - Compound may directly reduce MTT.[12][18]- Compound may induce metabolic hyperactivity before cell death.[18][19] | - Test the compound in a cell-free system (medium + MTT + compound) to check for direct reduction.[12][18]- Corroborate results with an alternative viability assay (e.g., LDH or Trypan Blue).[12] |
References
- 1. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. innovation.world [innovation.world]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a poorly water-soluble compound, for in vivo research applications. Due to its hydrophobic nature, specialized formulation strategies are necessary to ensure its bioavailability and achieve consistent results in animal studies. These guidelines offer a comprehensive approach, from understanding the compound's physicochemical properties to detailed experimental procedures for preparing a stable and injectable formulation. The protocols are designed to be adaptable for various preclinical research settings.
Physicochemical Properties and Solubility
This compound is a phenol (B47542) compound that typically exists as a solid at room temperature.[1] Its molecular structure contributes to its low aqueous solubility, a common challenge in the development of many new chemical entities.[1] While precise quantitative solubility data in various solvents is not extensively published, it is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For in vivo applications, selecting a biocompatible solvent system is crucial to minimize toxicity and ensure the stability of the formulation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₂ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 193892-33-0 | [1] |
| LogP | 3.48 | [1] |
| Solubility (Qualitative) | ||
| Water | Poorly soluble | [1] |
| DMSO | Soluble | [1][2] |
| Ethanol | Soluble | |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
Recommended Formulation for In Vivo Studies
For parenteral administration in animal models, a co-solvent system is recommended to overcome the poor water solubility of this compound. A widely used and effective vehicle for such hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), a solubilizing agent, and a surfactant like Tween 80, in a saline solution. This combination ensures the compound remains in solution upon injection into the aqueous physiological environment.
A recommended starting formulation, based on information from commercial suppliers for in vivo use of poorly soluble compounds, is a 10:5:85 ratio of DMSO:Tween 80:Saline.[1]
Table 2: Recommended Vehicle Composition for In Vivo Formulation
| Component | Proportion (v/v) | Purpose |
| DMSO | 10% | Primary solvent to dissolve the compound. |
| Tween 80 | 5% | Surfactant to enhance solubility and prevent precipitation upon dilution in aqueous solutions. |
| Saline (0.9% NaCl) | 85% | Isotonic aqueous carrier. |
Experimental Protocol: Preparation of Injectable Formulation
This protocol details the steps for preparing a 1 mg/mL solution of this compound for parenteral administration (e.g., intraperitoneal, intravenous, or subcutaneous injection).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Saline solution (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound powder. For a final concentration of 1 mg/mL in the complete formulation, a higher concentration stock in DMSO is prepared first. For example, to prepare 1 mL of the final formulation, you will need 1 mg of the compound.
-
Prepare a 10 mg/mL stock solution by dissolving 1 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but ensure the compound's stability at this temperature.
-
-
Preparation of the Final Formulation:
-
In a sterile microcentrifuge tube, add 100 µL of the 10 mg/mL stock solution of this compound in DMSO.
-
To this, add 50 µL of sterile Tween 80.
-
Vortex the mixture vigorously for at least one minute to ensure the Tween 80 is well dispersed.
-
Slowly add 850 µL of sterile saline to the DMSO/Tween 80 mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.
-
Continue to vortex for another 2-3 minutes until a clear and homogenous solution is obtained.
-
Visually inspect the solution for any precipitation or cloudiness. If present, the formulation may not be suitable for injection.
-
-
Administration:
-
The final formulation should be prepared fresh on the day of use.
-
Before administration, gently mix the solution again.
-
Administer the formulation to the animal model via the desired route (IP, IV, SC). The volume of injection should be calculated based on the animal's weight and the desired dosage.
-
Figure 1. Workflow for the preparation of the in vivo formulation.
Putative Signaling Pathway and Mechanism of Action
While the specific molecular targets of this compound are not yet fully elucidated, compounds with a similar acenaphthene (B1664957) backbone have demonstrated potential as antitumor agents.[3][4] Some structurally related compounds, such as naphthalimides, are known to exert their anticancer effects by acting as topoisomerase inhibitors and inducing DNA damage.[5] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis.
Polycyclic aromatic hydrocarbons, a broader class to which this compound belongs, are known to cause DNA damage through the formation of DNA adducts, leading to mutations if not properly repaired by the cell's DNA repair mechanisms.[6] This can activate DNA damage response pathways, leading to cell cycle arrest or apoptosis.
Based on this, a plausible, though not yet proven, mechanism of action for this compound in a cancer context could involve the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis.
Figure 2. Putative signaling pathway for the antitumor activity.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on an appropriate formulation strategy to address its poor aqueous solubility. The detailed protocol using a DMSO, Tween 80, and saline vehicle provides a reliable method for preparing an injectable solution suitable for preclinical research. Further investigation into the specific molecular mechanisms of this compound is warranted to fully understand its therapeutic potential. Researchers should always perform pilot studies to determine the maximum tolerated dose of the formulation in their specific animal model.
References
- 1. This compound | Phenols | 193892-33-0 | Invivochem [invivochem.com]
- 2. This compound | CAS:193892-33-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and accessible synthetic strategy commences with acenaphthenequinone (B41937). This route involves a two-step process:
-
Nucleophilic Addition: A Grignard reaction between acenaphthenequinone and phenylmagnesium bromide. This step forms the intermediate, 1-hydroxy-1-phenylacenaphthen-2-one.
-
Reduction: The subsequent reduction of the keto-intermediate to the desired diol. The choice of reducing agent in this step is critical for controlling the stereochemistry (cis- or trans-) of the final product.
Q2: How can I control the stereochemistry to obtain the desired cis- or trans-diol?
A2: The stereochemical outcome of the reduction of the α-hydroxy ketone intermediate is highly dependent on the reducing agent and reaction conditions.
-
For the anti (trans-like) diol: Chelation-controlled reductions are often effective. Reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can provide high diastereoselectivity for the anti-diol.[1]
-
For the syn (cis-like) diol: Non-chelating reducing agents are preferred. Zinc borohydride (B1222165) is known to selectively produce erythro (syn-like) glycols from α-hydroxy ketones.[2][3]
Q3: What are the key parameters to optimize for the Grignard reaction step?
A3: Successful Grignard reactions require strict anhydrous conditions to prevent the quenching of the Grignard reagent. Key optimization parameters include:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used.
-
Temperature: The reaction is typically initiated at room temperature and may be cooled to control the exothermic reaction.
-
Reagent Purity: Use high-purity magnesium turnings and dry bromobenzene (B47551).
-
Initiation: A crystal of iodine can be added to initiate the formation of the Grignard reagent.
Q4: How can I purify the final product and separate the cis- and trans-isomers?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The separation of cis- and trans-isomers can be challenging but is often possible using a carefully selected eluent system. High-Performance Liquid Chromatography (HPLC) on a chiral column can also be an effective method for both analytical and preparative separation of stereoisomers.[4][5] The difference in polarity and crystal packing between the isomers may also allow for separation by fractional crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of Grignard reagent | Presence of moisture in glassware or reagents. | Flame-dry all glassware before use. Use anhydrous solvents and freshly distilled reagents. |
| Inactive magnesium surface. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium. | |
| Low yield of 1-hydroxy-1-phenylacenaphthen-2-one | Incomplete reaction or side reactions. | Ensure the Grignard reagent is added slowly to the acenaphthenequinone solution to control the reaction temperature. Use a slight excess of the Grignard reagent. |
| Formation of biphenyl (B1667301) as a major byproduct | Reaction of the Grignard reagent with unreacted bromobenzene. | Ensure a sufficient amount of acenaphthenequinone is present to react with the Grignard reagent. |
| Low yield of the final diol product | Inefficient reduction. | Choose the appropriate reducing agent and optimize the reaction conditions (temperature, reaction time, and solvent). |
| Product loss during workup and purification. | Perform careful extraction and minimize the number of purification steps. | |
| Poor stereoselectivity in the reduction step | Incorrect choice of reducing agent. | For anti-diol, use a chelation-controlled reducing agent like Red-Al. For syn-diol, use a non-chelating agent like zinc borohydride.[1][2][3] |
| Reaction temperature is too high. | Perform the reduction at a lower temperature to enhance selectivity. | |
| Difficulty in separating cis- and trans-isomers | Similar polarities of the isomers. | Optimize the solvent system for column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes). Consider using HPLC with a chiral column for better separation.[4][5] |
Experimental Protocols
Step 1: Synthesis of 1-hydroxy-1-phenylacenaphthen-2-one
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Acenaphthenequinone: A solution of acenaphthenequinone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of 1-hydroxy-1-phenylacenaphthen-2-one to this compound
-
Method A: For the preparation of the anti-diol
-
Dissolve the 1-hydroxy-1-phenylacenaphthen-2-one (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Add Red-Al (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Method B: For the preparation of the syn-diol
-
Prepare a solution of zinc borohydride by reacting zinc chloride with sodium borohydride in anhydrous THF.
-
Dissolve the 1-hydroxy-1-phenylacenaphthen-2-one (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add the freshly prepared zinc borohydride solution dropwise.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Predominant Isomer | Typical Diastereomeric Ratio (anti:syn) | Reference |
| Red-Al | anti | >10:1 | [1] |
| Zinc Borohydride | syn | >10:1 | [2][3] |
| Sodium Borohydride | Mixture | Low selectivity | |
| Lithium Aluminum Hydride | Mixture | Low selectivity |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 2. Stereoselective Reduction of α-Methyl-β-hydroxy Ketones with Zinc Borohydride | Semantic Scholar [semanticscholar.org]
- 3. cn.aminer.org [cn.aminer.org]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Cis-Diols from Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of cis-diols from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying cis-diols from plant extracts?
A1: The main challenges stem from the complex nature of plant matrices. These include:
-
Low concentration of target cis-diols: Bioactive cis-diols are often present in small amounts within the plant material.[1]
-
Matrix interference: Plant extracts contain a wide array of other compounds, such as pigments (chlorophylls, carotenoids), lipids, waxes, phenolics, and other secondary metabolites, which can co-extract and interfere with purification steps.[1][2]
-
Co-elution of structurally similar compounds: Isomers and other closely related compounds with similar polarities can be difficult to separate from the target cis-diol using standard chromatographic techniques.[3]
-
Degradation of target compounds: Some cis-diols, particularly polyphenolic compounds like flavonoids, can be unstable and prone to oxidation or degradation under certain pH and temperature conditions.[4]
-
Scale-up difficulties: Methods developed for laboratory-scale purification may not be directly scalable for industrial production, often requiring significant re-optimization.[5]
Q2: Which purification techniques are most effective for isolating cis-diols?
A2: The choice of technique depends on the specific properties of the cis-diol and the composition of the plant extract. Commonly used and effective methods include:
-
Boronate Affinity Chromatography (BAC): This is a highly selective method for compounds containing cis-diol groups. It relies on the formation of reversible covalent bonds between the cis-diol and a boronic acid ligand immobilized on a stationary phase.[6][7]
-
Column Chromatography: Techniques like flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) using stationary phases such as silica (B1680970) gel, polyamide, or Sephadex are widely used for the initial fractionation and purification of plant extracts.[1][8]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These high-resolution techniques, particularly in the reversed-phase mode, are excellent for the final purification and analysis of cis-diols.[8][9]
-
Solid-Phase Extraction (SPE): SPE is a valuable tool for sample cleanup and pre-concentration of cis-diols from crude extracts before further chromatographic steps.[3][10]
Q3: How can I remove interfering pigments and lipids from my plant extract?
A3: Several strategies can be employed to remove common interferences:
-
Solvent Partitioning: A preliminary liquid-liquid extraction can partition nonpolar compounds like chlorophylls (B1240455) and lipids into a nonpolar solvent (e.g., hexane), while the more polar cis-diols remain in a polar solvent (e.g., methanol (B129727)/water).[11]
-
Solid-Phase Extraction (SPE): Using appropriate SPE cartridges (e.g., C18 for retaining nonpolar compounds), you can selectively elute the desired polar compounds while retaining the nonpolar interferences.
-
Adsorbents: Treatment of the crude extract with activated charcoal can effectively remove pigments.
Q4: My target cis-diol is a flavonoid glycoside. Are there specific considerations for its purification?
A4: Yes, flavonoid glycosides have unique properties that influence their purification. Due to the sugar moiety, they are generally more polar than their aglycone counterparts. Polyamide column chromatography is particularly effective for separating polyphenols like flavonoids due to the hydrogen bonding interactions between the polyamide and the phenolic hydroxyl groups.[1][12] Reversed-phase HPLC is also a powerful tool for their separation and purification.[13]
Q5: What is the principle behind Boronate Affinity Chromatography (BAC) for cis-diol purification?
A5: BAC is based on the reversible reaction between a boronic acid and a cis-diol to form a cyclic boronate ester. This interaction is pH-dependent; binding is typically favored under neutral to alkaline conditions (pH > 7), where the boronic acid is in its tetrahedral boronate form. Elution of the bound cis-diol is achieved by lowering the pH (typically to < 6.5), which disrupts the ester linkage.[7][14]
Troubleshooting Guides
Issue 1: Low Yield of Target cis-Diol
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent, temperature, and time. For polar cis-diols, hydroalcoholic solvents (e.g., 70% ethanol) are often effective.[15] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[16] |
| Degradation of the Target Compound | If the target compound is sensitive to heat, use extraction methods that operate at lower temperatures. For pH-sensitive compounds, ensure the pH of the extraction and purification buffers is within their stability range.[4] |
| Poor Binding to Chromatographic Media | For affinity chromatography, ensure the binding buffer conditions (e.g., pH) are optimal for the interaction. For other chromatographic methods, check if the chosen stationary and mobile phases are appropriate for the polarity of your compound. |
| Irreversible Binding or Co-elution with Inhibitors | The presence of certain compounds in the crude extract can interfere with binding or elution. A pre-purification step using SPE or liquid-liquid extraction can help remove these interfering substances.[3] |
Issue 2: Co-elution of Impurities with the Target cis-Diol
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Compounds | Optimize the mobile phase gradient in HPLC or column chromatography to improve resolution.[3] Experiment with different stationary phases that offer different selectivities (e.g., C18, phenyl, cyano). |
| Presence of Isomers | For separating cis and trans isomers, chiral chromatography can be highly effective.[3] Careful optimization of the mobile phase and temperature in standard HPLC can sometimes achieve separation. |
| Column Overloading | Reduce the amount of sample loaded onto the column to prevent band broadening and improve separation.[3] |
| Inadequate Column Packing | Ensure the chromatography column is packed uniformly to prevent channeling and poor separation. |
Issue 3: Issues with Boronate Affinity Chromatography (BAC)
| Possible Cause | Troubleshooting Steps |
| Poor Binding of cis-Diol | Check the pH of the binding buffer; it should be at or above the pKa of the boronic acid to ensure it is in the active boronate form.[7] Ensure the absence of competing molecules like Tris buffer in your sample and buffers. |
| Non-specific Binding of Other Compounds | Secondary interactions (hydrophobic, ionic) can cause non-specific binding. Increase the ionic strength of the binding buffer or add a small percentage of an organic solvent to disrupt these interactions.[7] |
| Inefficient Elution | Ensure the pH of the elution buffer is sufficiently low to break the boronate ester bond. Alternatively, elution can be performed using a competing cis-diol like sorbitol.[7] |
| Low Recovery of the Target Compound | The affinity of some cis-diols for boronate resins can be weak, leading to low recovery.[17] Consider using a "teamed boronate affinity" approach where multiple boronic acid ligands work synergistically to enhance binding.[4] |
Data Presentation
Table 1: Comparison of Extraction Yields for Flavonoids (a class of cis-diols) from Plant Sources
| Plant Source | Target Compound Class | Extraction Method | Solvent | Yield | Reference |
| Crocus sativus L. floral residues | Flavonoids | Solvent Extraction | 67.7% Ethanol (B145695) | 8.67% (of crude extract) | [8] |
| Chionanthus retusa leaf | Total Flavonoids | Ultrasonic Extraction | 60% Ethanol | 121.28 mg/g | [18] |
| Tea Leaves (Camellia sinensis) | Catechins | Solvent Extraction | 70% Acetone | 4-5% (of underutilized parts) | [6] |
| Banana Leaves | Rutin | Liquid-Liquid Extraction followed by Column Chromatography and HPLC | - | >98% purity | [1] |
Table 2: Purification of Flavonoid Glycosides from Psidium guajava using High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Amount from 19.8g Crude Sample | Purity |
| Hyperoside | 15.3 mg | >95% |
| Isoquercitrin | 21.1 mg | >95% |
| Reynoutrin | 65.2 mg | >95% |
| Quercetin-3-O-β-D-arabinopyranoside | 71.7 mg | >95% |
| Quercetin-3-O-α-L-arabinofuranoside | 105.6 mg | >95% |
| 2,4,6-trihydroxy-3,5-dimethylbenzophenone 4-O-(6''-O-galloyl)-β-D-glucopyranoside | 98.4 mg | >95% |
| (Data sourced from[13]) |
Experimental Protocols
Protocol 1: General Workflow for the Isolation of cis-Diols from Plant Extracts
This protocol outlines a general strategy for the isolation and purification of cis-diols from a plant source.
-
Plant Material Preparation:
-
Dry the plant material to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform a solvent extraction using a suitable solvent. For polar cis-diols, a mixture of ethanol or methanol and water is often effective.
-
Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be used.[15]
-
-
Preliminary Purification (Interference Removal):
-
Concentrate the crude extract under reduced pressure.
-
Perform a liquid-liquid partitioning with a nonpolar solvent (e.g., hexane) to remove lipids and chlorophyll.
-
The polar phase containing the cis-diols is collected.
-
-
Fractionation by Column Chromatography:
-
Pack a column with an appropriate stationary phase (e.g., silica gel, Sephadex LH-20, or polyamide).
-
Load the partially purified extract onto the column.
-
Elute with a gradient of solvents with increasing polarity.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Final Purification by HPLC:
-
Pool the fractions containing the target compound.
-
Perform preparative or semi-preparative HPLC using a suitable column (e.g., C18) and an optimized mobile phase to obtain the pure cis-diol.[1]
-
Protocol 2: Purification of cis-Diols using Boronate Affinity Chromatography (BAC)
This protocol is specifically for the selective isolation of cis-diol-containing compounds.
-
Column Equilibration:
-
Pack a column with a boronate affinity resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.5).
-
-
Sample Preparation and Loading:
-
Dissolve the plant extract in the binding buffer. Ensure the pH is adjusted to the optimal binding pH.
-
Load the sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound compounds.
-
-
Elution:
-
Elute the bound cis-diols with an elution buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).
-
Alternatively, elute with the binding buffer containing a competing agent like 100 mM sorbitol.[7]
-
-
Analysis:
-
Analyze the collected fractions for the presence of the target cis-diol using techniques like HPLC or mass spectrometry.
-
Mandatory Visualizations
Caption: General workflow for the purification of cis-diols from plant extracts.
Caption: Workflow for Boronate Affinity Chromatography (BAC) of cis-diols.
Caption: Logical relationship for troubleshooting cis-diol purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Preparation of teamed boronate affinity magnetic nanoparticles for extraction of polyphenols from Flos Lonicerae Beverage under neutral pH prior to their determination by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scielo.br [scielo.br]
- 9. Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of catechin compounds from different teas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Sharpless Asymmetric Dihydroxylation of Acenaphthylene
Welcome to the technical support center for the Sharpless asymmetric dihydroxylation of acenaphthylene (B141429). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and enantioselectivity of this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the Sharpless asymmetric dihydroxylation?
The Sharpless asymmetric dihydroxylation is a chemical reaction that converts an alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbon atoms) in an enantioselective manner.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the hydroxylation to a specific face of the double bond.[1] Stoichiometric reoxidants, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), are used to regenerate the osmium tetroxide, allowing it to be used in catalytic quantities.[1]
Q2: What are AD-mix-α and AD-mix-β?
AD-mix-α and AD-mix-β are commercially available reagent mixtures that contain all the necessary components for the Sharpless asymmetric dihydroxylation.[1] The key difference between them is the chiral ligand:
-
AD-mix-α contains (DHQ)₂PHAL as the chiral ligand.
-
AD-mix-β contains (DHQD)₂PHAL as the chiral ligand.[1]
The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction, leading to the formation of opposite enantiomers of the diol.[1]
Q3: How do I choose between AD-mix-α and AD-mix-β for acenaphthylene?
For acenaphthylene, the choice of AD-mix will determine which enantiomer of cis-acenaphthene-1,2-diol is produced. To predict the outcome, a mnemonic developed by Sharpless can be used. The alkene is drawn in a specific orientation, and the ligand directs the hydroxylation to either the "top" or "bottom" face. For acenaphthylene, which is a cis-disubstituted alkene, AD-mix-β will typically attack from the β-face (top face), while AD-mix-α will attack from the α-face (bottom face). It is always recommended to perform a small-scale trial reaction to confirm the stereochemical outcome.
Q4: What is the role of each component in the AD-mix?
The AD-mix is a carefully formulated mixture of several components, each with a specific function:
-
Osmium Tetroxide (OsO₄) source (e.g., K₂OsO₂(OH)₄): The primary catalyst that reacts with the alkene.[1]
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): Induces chirality by creating a chiral environment around the osmium catalyst.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric re-oxidant that regenerates the active Os(VIII) species from the reduced Os(VI) species.[1]
-
Potassium Carbonate (K₂CO₃): A base that maintains a suitable pH for the reaction, which can improve the reaction rate and enantioselectivity.
Troubleshooting Guide
Issue 1: Low or No Yield of Acenaphthenediol
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Acenaphthylene | Acenaphthylene is a polycyclic aromatic hydrocarbon with limited solubility in the typical t-BuOH/water solvent system. • Increase the proportion of the organic solvent (e.g., try a 2:1 or 3:1 ratio of t-BuOH to water). • Consider using a co-solvent like dichloromethane (B109758) (DCM) or toluene (B28343) to improve solubility. |
| Inactive Catalyst | The osmium tetroxide catalyst may have degraded. • Use a fresh bottle of AD-mix or a fresh solution of the osmium catalyst. • Ensure proper storage of the AD-mix (cool, dry, and dark place). |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or low temperature. • Monitor the reaction progress by thin-layer chromatography (TLC). • If the reaction is sluggish, consider increasing the reaction temperature from 0 °C to room temperature. However, be aware that this may negatively impact enantioselectivity. |
| Side Reactions | Over-oxidation of the diol can occur, especially with prolonged reaction times or elevated temperatures. • Quench the reaction as soon as the starting material is consumed (as determined by TLC). • Ensure efficient stirring to prevent localized high concentrations of reagents. |
Issue 2: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Steps |
| Incorrect Ligand-to-Substrate Ratio | An insufficient amount of the chiral ligand can lead to a competing non-selective background reaction. • For substrates that react slowly, consider adding an additional equivalent of the chiral ligand. |
| Reaction Temperature Too High | Higher temperatures can decrease the enantioselectivity of the reaction. • Maintain the reaction temperature at 0 °C or lower if possible. |
| Presence of Impurities | Impurities in the acenaphthylene starting material or solvents can interfere with the chiral catalyst. • Use highly pure, recrystallized acenaphthylene. • Use anhydrous, high-purity solvents. |
| Incorrect pH | The pH of the reaction mixture can influence enantioselectivity. The potassium carbonate in the AD-mix is intended to maintain a basic pH. • Ensure the AD-mix is well-dissolved and the reaction mixture is basic. |
Quantitative Data Summary
The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of acenaphthylene under standard conditions. Please note that yields and enantiomeric excess can vary based on the specific reaction conditions and scale.
| Ligand System | Product | Typical Yield (%) | Typical ee (%) |
| AD-mix-α | (1S,2S)-(-)-Acenaphthenediol | >95 | >99 |
| AD-mix-β | (1R,2R)-(+)-Acenaphthenediol | >95 | >99 |
Experimental Protocols
Key Experimental Protocol: Asymmetric Dihydroxylation of Acenaphthylene
This protocol is a representative procedure for the Sharpless asymmetric dihydroxylation of acenaphthylene.
Materials:
-
Acenaphthylene
-
AD-mix-β (or AD-mix-α)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but can accelerate the reaction)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of acenaphthylene) is cooled to 0 °C in an ice bath.
-
AD-mix-β (1.4 g per 1 mmol of acenaphthylene) is added to the cooled solvent mixture with vigorous stirring. If using, methanesulfonamide (1 equivalent) is also added at this stage.
-
Acenaphthylene (1 mmol) is added to the stirred mixture.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, solid sodium sulfite (1.5 g per 1 mmol of acenaphthylene) is added, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure cis-acenaphthene-1,2-diol.
Visualizations
Experimental Workflow for Sharpless Asymmetric Dihydroxylation of Acenaphthylene
Caption: Workflow for the Sharpless asymmetric dihydroxylation of acenaphthylene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in the dihydroxylation of acenaphthylene.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Diol Synthesis
Welcome to the Technical Support Center for Diol Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may be facing in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantioenriched diols, and how do I choose the right one?
There are three main strategies for producing enantioenriched diols:
-
Sharpless Asymmetric Dihydroxylation (AD): This method directly converts a prochiral alkene into a chiral diol with high enantioselectivity. It is an excellent choice when starting with an alkene and desiring a specific diol enantiomer.[1][2]
-
Enzymatic Kinetic Resolution: This technique separates a racemic mixture of diols by selectively acylating one enantiomer, leaving the other unreacted and enantiomerically enriched. This is ideal if you already have a racemic diol mixture.[3][4]
-
Catalytic Asymmetric Reduction of Diketones: This method reduces a prochiral diketone to a chiral diol using a chiral catalyst. It is a powerful method for creating specific diol stereoisomers from readily available diketones.[5]
The choice of strategy depends on your starting material, the desired diol configuration (cis or trans), and the available resources in your lab.
Q2: In Sharpless Asymmetric Dihydroxylation, how do I select the correct AD-mix to obtain my desired enantiomer?
The choice of AD-mix determines the stereochemical outcome of the reaction. The commercially available AD-mix-α and AD-mix-β contain pseudoenantiomeric ligands derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), respectively.[1][6]
-
AD-mix-α: Contains the (DHQ)₂PHAL ligand and typically yields diols with a specific chirality (often referred to as delivery to the alpha-face).[7]
-
AD-mix-β: Contains the (DHQD)₂PHAL ligand and provides the opposite enantiomer (beta-face delivery).[7][8]
A mnemonic device is widely used to predict the facial selectivity for different classes of alkenes.[2][9]
Q3: What is the maximum theoretical yield for a kinetic resolution?
For a classic kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%. This is because the process involves the separation of a racemic mixture.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during diol synthesis.
Guide 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Low enantiomeric excess (% ee) is a frequent challenge in Sharpless AD reactions. The following guide will help you identify and address potential causes.
Issue: The enantiomeric excess of my diol product is lower than expected.
Below is a workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for low enantioselectivity in Sharpless AD.
| Potential Cause | Recommended Solution |
| Secondary Catalytic Cycle | A non-enantioselective secondary catalytic cycle can compete with the desired primary cycle, reducing the overall ee%.[2] This is often favored at high substrate concentrations. Solution: Increase the molar concentration of the chiral ligand to suppress the secondary pathway.[2] Also, consider adding the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Incorrect Reaction Temperature | While many AD reactions proceed well at 0 °C, the optimal temperature can be substrate-dependent. Lowering the temperature often improves enantioselectivity, though it may decrease the reaction rate.[11] |
| Inappropriate Solvent System | The standard t-butanol/water (1:1) solvent system is generally optimal for high enantioselectivity.[7] Deviations can negatively impact the reaction. |
| Substrate Limitations | Certain classes of alkenes are known to give lower enantioselectivities. For example, cis-disubstituted olefins often yield poor results (e.g., <25% ee).[8][12] |
Guide 2: Optimizing Enzymatic Kinetic Resolution of Diols
For issues with low enantioselectivity in lipase-catalyzed kinetic resolutions, a systematic optimization of reaction parameters is necessary.
Issue: The kinetic resolution of my racemic diol shows poor enantioselectivity.
The following workflow can guide your optimization efforts.
Caption: Workflow for optimizing enzymatic kinetic resolution of diols.
| Parameter | Influence on Enantioselectivity | Recommendations |
| Enzyme Choice | Different lipases exhibit varying selectivities for different substrates.[10] | Screen a variety of commercially available lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PCL), to find the most effective one for your specific diol.[4][10] |
| Solvent | The organic solvent can significantly impact both enzyme activity and enantioselectivity.[10] | Test a range of non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE).[10] |
| Acyl Donor | The structure of the acyl donor in transesterification reactions is crucial for achieving high enantioselectivity. | Vinyl acetate (B1210297) is a commonly used and effective acyl donor that often leads to irreversible acylation.[4][10] |
| Reaction Monitoring | For a classic kinetic resolution, the highest enantiomeric excess for both the unreacted substrate and the acylated product is typically achieved at approximately 50% conversion. | Monitor the reaction progress using techniques like GC or TLC and quench the reaction when it reaches about 50% conversion.[3] |
| Temperature | Temperature can affect the enzyme's conformation and, consequently, its activity and enantioselectivity.[13] | The optimal temperature should be determined experimentally for each enzyme-substrate system. |
Guide 3: Low Enantioselectivity in Catalytic Asymmetric Reduction of Diketones
Achieving high enantioselectivity in the reduction of diketones to diols requires careful control of the reaction conditions.
Issue: My catalytic asymmetric reduction of a diketone is resulting in a low enantiomeric excess.
The following logical diagram illustrates the decision-making process for troubleshooting this issue.
Caption: Decision process for troubleshooting low ee% in diketone reduction.
| Factor | Considerations and Recommendations |
| Catalyst and Ligand | The choice of catalyst and chiral ligand is paramount. For oxazaborolidine-catalyzed reductions, the in situ generation of the catalyst from a chiral amino alcohol and borane (B79455) is a common practice.[14][15] Troubleshooting: Ensure the chiral ligand is of high enantiomeric purity. If using an in situ generated catalyst, verify the integrity of the precursors. Consider screening different chiral ligands to find the optimal match for your substrate. |
| Reducing Agent | Common reducing agents for catalytic asymmetric reductions include borane sources (e.g., BH₃-THF, catecholborane) for oxazaborolidine systems, or hydrogen gas and isopropanol (B130326) for transfer hydrogenations.[5][16] The choice of reducing agent can influence enantioselectivity. |
| Solvent | The reaction solvent can have a dramatic effect on enantioselectivity. For instance, in some reductions, changing from ethanol (B145695) to 2-propanol can significantly decrease the ee%.[16] A screen of different aprotic solvents (e.g., THF, toluene) is often necessary. |
| Temperature | The effect of temperature on enantioselectivity can be complex and is not always linear.[14] While lower temperatures often favor higher enantioselectivity, this is not a universal rule. The optimal temperature should be determined experimentally. |
| Substrate Structure | The steric and electronic properties of the diketone substrate can significantly influence the enantioselectivity. Bulky substituents near the carbonyl groups may hinder the approach of the catalyst in the desired orientation. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the enantioselectivity of diol synthesis.
Table 1: Effect of Reaction Parameters on Sharpless Asymmetric Dihydroxylation
| Parameter | Variation | Effect on Enantioselectivity (% ee) | Reference |
| Substrate | trans-alkene vs. cis-alkene | trans-alkenes generally give higher ee% than cis-alkenes.[8] | [8] |
| Ligand | (DHQ)₂PHAL vs. (DHQD)₂PHAL | Pseudoenantiomeric ligands provide access to opposite diol enantiomers with high ee%.[7] DHQD-based ligands sometimes give slightly higher selectivities.[8] | [7][8] |
| Temperature | Room Temperature vs. 0 °C | Lowering the temperature often increases enantioselectivity. | [11] |
| Solvent | t-BuOH/H₂O (1:1) vs. Other | The standard t-BuOH/H₂O mixture is generally optimal for high ee%.[7] | [7] |
Table 2: Influence of Lipase and Solvent on Kinetic Resolution of 1,2-Diols
| Lipase | Solvent | Conversion (%) | Enantiomeric Excess of Diol (%) | Reference |
| Pseudomonas cepacia (PSL-C) | tert-Butyl methyl ether | Good | High | [4] |
| Candida antarctica B (CAL-B) | Toluene | Varies with substrate | Generally high | [10] |
| Pseudomonas fluorescens | Methanol/Vinyl acetate | Good | >97 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred mixture of tert-butanol (B103910) (5 mL per 1 mmol of alkene) and water (5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).[6]
-
Stir the mixture vigorously until two clear phases are observed. The lower aqueous phase should be bright yellow.[6]
-
Cool the reaction mixture to the desired temperature (typically 0 °C).
-
If required for the specific substrate, add methanesulfonamide (B31651) (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and stir for one hour.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography or recrystallization.
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Diol
This protocol provides a starting point for the enzymatic resolution of racemic diols.
-
To a flame-dried flask under an inert atmosphere, add the racemic diol (e.g., 1 mmol).[3]
-
Dissolve the diol in an appropriate anhydrous solvent (e.g., 2.5 mL of THF or MTBE).[3]
-
Add the acyl donor (e.g., vinyl acetate, 3-10 equivalents). An excess is used to ensure the reaction is irreversible.[3][4]
-
Add the immobilized lipase (e.g., 50 mg). The optimal enzyme loading should be determined experimentally.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by TLC or GC to approximately 50% conversion.[3]
-
Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[3]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted diol by column chromatography.
Protocol 3: General Procedure for Catalytic Asymmetric Reduction of a Diketone with an In Situ Generated Oxazaborolidine Catalyst
This protocol describes a practical method for the enantioselective reduction of ketones.
-
To a solution of the chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, 10 mol%) in anhydrous THF at room temperature, add a solution of borane-THF complex (1.0 M in THF, 1.0 equivalent) dropwise.[15]
-
Stir the mixture for a short period (e.g., 5-20 minutes) to allow for the in situ formation of the oxazaborolidine catalyst.[14][15]
-
Add a solution of the prochiral diketone (1.0 equivalent) in THF to the catalyst solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the crude diol by column chromatography.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. york.ac.uk [york.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of acenaphthene derivatives
Welcome to the Technical Support Center for the Synthesis of Acenaphthene (B1664957) Derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for functionalizing acenaphthene?
A1: The most common synthetic routes involve electrophilic aromatic substitution reactions, including Friedel-Crafts acylation, nitration, halogenation, and oxidation. These reactions allow for the introduction of a wide range of functional groups onto the acenaphthene core, which is a crucial starting point for the synthesis of many pharmaceutical compounds and advanced materials.
Q2: Why is regioselectivity a major challenge in the synthesis of acenaphthene derivatives?
A2: Acenaphthene has several reactive positions on its aromatic rings. During electrophilic substitution, the incoming electrophile can attack different carbon atoms, leading to a mixture of positional isomers. The distribution of these isomers is highly sensitive to reaction conditions such as the solvent, catalyst, temperature, and reaction time. Controlling these factors is critical to selectively obtaining the desired isomer and simplifying purification.
Q3: How can I effectively purify my target acenaphthene derivative from a mixture of isomers?
A3: Purification of acenaphthene derivatives often requires a combination of techniques. Column chromatography using silica (B1680970) gel is a common and effective method for separating isomers with different polarities. Recrystallization from a suitable solvent system can also be employed to isolate the major product, especially if it is a solid. In some cases, fractional distillation under reduced pressure may be applicable for liquid derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of acenaphthene derivatives, providing potential causes and recommended solutions.
Friedel-Crafts Acylation
Issue: Low yield of the desired 5-acylacenaphthene and formation of the 3-acyl isomer.
-
Possible Cause: The regioselectivity of Friedel-Crafts acylation of acenaphthene is highly dependent on the solvent used. Non-polar solvents tend to favor the formation of the 5-acyl isomer, while polar solvents can lead to increased formation of the 3-acyl isomer.[1]
-
Recommended Solution:
-
Solvent Selection: To maximize the yield of the 5-acylacenaphthene, consider using a non-polar solvent such as carbon disulfide or 1,2-dichloroethane. For instance, acetylation in carbon disulfide can yield a 5- to 3-isomer ratio of up to 40:1.[1]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to enhance selectivity.
-
Catalyst Choice: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) may offer different selectivity profiles.
-
Issue: Formation of diacylated products.
-
Possible Cause: Using an excess of the acylating agent or a highly activated acenaphthene starting material can promote a second acylation reaction.
-
Recommended Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent relative to the acenaphthene substrate.
-
Reaction Conditions: Employ milder reaction conditions, such as a lower temperature or a less active catalyst, to disfavor the second substitution.
-
Nitration
Issue: Formation of a mixture of 3-nitroacenaphthene (B109402) and 5-nitroacenaphthene.
-
Possible Cause: The regioselectivity of nitration is sensitive to the nitrating agent and reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable 5-nitro isomer.[2]
-
Recommended Solution:
-
Temperature Control: Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the nitrating agent.[2]
-
Choice of Nitrating Agent: A mixture of nitric acid in acetic anhydride (B1165640) is a commonly used system that provides good selectivity for the 3-position under controlled conditions.[2]
-
Issue: Presence of dinitro and polynitro by-products.
-
Possible Cause: An excess of the nitrating agent or prolonged reaction times can lead to over-nitration.
-
Recommended Solution:
-
Stoichiometry: Carefully control the molar equivalents of the nitrating agent. A small excess may be needed for complete conversion, but large excesses should be avoided.[2]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction promptly once the starting material is consumed.[2]
-
Issue: Formation of oxidized by-products.
-
Possible Cause: The presence of oxidizing impurities, such as nitrogen oxides (NOx), in the nitric acid can lead to unwanted oxidation of the acenaphthene ring. High reaction temperatures also promote oxidation.[2]
-
Recommended Solution:
-
Use of Urea (B33335): Add a small amount of urea to the reaction mixture before adding the nitrating agent. Urea scavenges nitrous acid, a precursor to other oxidizing species.[2]
-
Maintain Low Temperature: Keeping the reaction temperature at 0-5 °C will help minimize oxidation side reactions.[2]
-
Halogenation
Issue: Formation of polyhalogenated acenaphthenes.
-
Possible Cause: The use of excess halogenating agent or harsh reaction conditions can lead to the introduction of multiple halogen atoms onto the aromatic ring.
-
Recommended Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of acenaphthene to the halogenating agent (e.g., N-bromosuccinimide, NBS).
-
Mild Halogenating Agents: Consider using milder halogenating agents like NBS in a suitable solvent (e.g., acetonitrile) for better control over the reaction.
-
Issue: Side-chain halogenation at the benzylic positions.
-
Possible Cause: Radical halogenation conditions, often initiated by light or radical initiators, can lead to substitution on the ethylene (B1197577) bridge of acenaphthene.
-
Recommended Solution:
-
Ionic Conditions: To favor aromatic substitution, perform the reaction in the dark and in the presence of a Lewis acid catalyst. Avoid radical initiators.
-
Oxidation
Issue: Over-oxidation to naphthalic anhydride or other degradation products.
-
Possible Cause: The use of strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the acenaphthene ring system.
-
Recommended Solution:
-
Choice of Oxidizing Agent: Select a milder oxidizing agent. For the synthesis of acenaphthenequinone, sodium dichromate in glacial acetic acid is a common choice.[3][4]
-
Temperature Control: Maintain the reaction temperature within the recommended range. For the oxidation with sodium dichromate, keeping the temperature around 40°C is crucial to avoid tar formation and over-oxidation.[3]
-
Issue: Formation of a mixture of oxidation products (e.g., 1-acenaphthenol, 1-acenaphthenone).
-
Possible Cause: The oxidation of acenaphthene can proceed through several intermediates. Incomplete oxidation or the use of certain oxidizing systems can result in a mixture of products.
-
Recommended Solution:
-
Reaction Time and Monitoring: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
Specific Reagents: For the synthesis of 1-acenaphthenol, oxidation with red lead in glacial acetic acid followed by saponification is a reported method.[5]
-
Data Presentation
The following tables summarize quantitative data on product distribution in key reactions for the synthesis of acenaphthene derivatives.
Table 1: Product Distribution in the Friedel-Crafts Acylation of Acenaphthene [1]
| Acylating Agent | Solvent | 5-Acylacenaphthene (%) | 3-Acylacenaphthene (%) | Ratio (5-isomer : 3-isomer) |
| Acetyl Chloride | Carbon Disulfide | 97.6 | 2.4 | ~40 : 1 |
| Acetyl Chloride | 1,2-Dichloroethane | 92.0 | 8.0 | 11.5 : 1 |
| Acetyl Chloride | Nitrobenzene | 66.0 | 34.0 | ~2 : 1 |
| Benzoyl Chloride | Carbon Disulfide | 92.5 | 7.5 | ~12 : 1 |
| Benzoyl Chloride | 1,2-Dichloroethane | 87.0 | 13.0 | ~6.7 : 1 |
| Benzoyl Chloride | Nitrobenzene | 75.0 | 25.0 | 3 : 1 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of acenaphthene derivatives.
Protocol 1: Friedel-Crafts Acetylation of Acenaphthene (to favor 5-acetylacenaphthene)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add acenaphthene (1 equivalent) to the stirred suspension.
-
Acylation: Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the 5-acetylacenaphthene (B159873) and 3-acetylacenaphthene isomers.
Protocol 2: Nitration of Acenaphthene (to favor 3-nitroacenaphthene)[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve acenaphthene (1 equivalent) in acetic anhydride at room temperature.
-
Temperature Control: Cool the solution to 0 °C in an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare a pre-cooled (0 °C) solution of fuming nitric acid (1 molar equivalent) in acetic anhydride.
-
Nitration: Slowly add the nitrating solution dropwise from the dropping funnel to the acenaphthene solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of an ice-water slurry with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product. Purify by recrystallization from ethanol.
Protocol 3: Oxidation of Acenaphthene to Acenaphthenequinone[3]
-
Reaction Setup: Place acenaphthene (1 equivalent) and glacial acetic acid in a beaker equipped for external cooling and with a powerful stirrer.
-
Addition of Oxidant: Add sodium dichromate dihydrate (1.7 equivalents) in portions over 2 hours, maintaining the temperature at 40 °C.
-
Reaction: After the addition is complete, continue stirring at 40 °C for an additional hour.
-
Work-up: Pour the reaction mixture into a large volume of water. Collect the crude product by filtration.
-
Purification:
-
Wash the crude solid with water.
-
Digest the solid on a steam bath with a 10% sodium carbonate solution, then filter and wash.
-
Extract the solid with a 4% sodium bisulfite solution at 80 °C.
-
Acidify the combined bisulfite extracts with concentrated hydrochloric acid at 80 °C to precipitate the acenaphthenequinone.
-
Collect the yellow crystalline product by filtration and wash with water until acid-free.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of acenaphthene derivatives.
Caption: A general workflow for troubleshooting side reactions.
Caption: Regioselectivity in electrophilic substitution of acenaphthene.
References
- 1. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acenaphthoquinone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing HPLC for Diol Enantiomer Separation
Welcome to the technical support center for the chromatographic separation of diol enantiomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral stationary phase (CSP) for separating diol enantiomers?
A1: The selection of a suitable chiral stationary phase (CSP) is the most critical factor for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are the most widely used and successful for a broad range of chiral compounds, including diols.[1][2] They offer robust performance and are an excellent starting point for screening.[1] Other CSP types like cyclodextrin-based, macrocyclic antibiotic-based, and Pirkle-type phases can also be effective and offer complementary selectivity, especially for diols with specific structural features.[1][2] A screening approach using a diverse set of CSPs is the most effective strategy to find the optimal column for a new separation.[3][4]
Q2: What are the recommended initial mobile phase conditions for screening diol enantiomers?
A2: For polysaccharide-based columns, a normal-phase mobile phase is a common and effective starting point.[2] This typically consists of a hydrocarbon like n-hexane or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[2] A typical initial screening condition could be a 90:10 (v/v) mixture of n-hexane and isopropanol.[2] Depending on the diol's properties, reversed-phase (e.g., acetonitrile/water) or polar organic modes (e.g., 100% methanol (B129727) or ethanol) can also be highly effective.[2][5]
Q3: When should I use additives in the mobile phase, and what kind?
A3: Additives can significantly improve peak shape, selectivity, and resolution, particularly for diols that are acidic or basic in nature.[2][3]
-
For acidic diols: Adding a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can suppress ionization and reduce peak tailing.[2]
-
For basic diols: An amine modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), also typically at 0.1% v/v, can block active silanol (B1196071) sites on the stationary phase, leading to improved peak symmetry and resolution.[2][6]
Q4: What is the role of column temperature in optimizing the separation?
A4: Temperature is a critical parameter that affects the thermodynamics of chiral recognition and can significantly influence selectivity and resolution.[2][6] Generally, lower temperatures tend to enhance the weak intermolecular interactions responsible for chiral discrimination, often leading to improved resolution.[2][4] However, this is not a universal rule; some separations benefit from elevated temperatures which can improve efficiency and peak shape.[4][7][8] It is recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for a specific separation.[3][6]
Q5: How does flow rate impact the resolution of diol enantiomers?
A5: Chiral separations often benefit from lower flow rates than typical achiral HPLC.[4] Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes interact with the chiral stationary phase, which can enhance resolution.[3][9] The optimal flow rate is compound-dependent, and for challenging separations where enantiomers are not well-separated, studying the effect of flow rate on resolution is highly recommended.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the method development for separating diol enantiomers.
Problem 1: Poor or No Enantiomeric Resolution
-
Symptom: The enantiomers co-elute as a single peak or show only a minor shoulder.
| Possible Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The chosen CSP may not provide the necessary chiral recognition for your diol. Screen a diverse set of columns, focusing on polysaccharide-based CSPs as a starting point.[1][6] |
| Sub-optimal Mobile Phase Composition | The strength of the mobile phase may be too high or too low. In normal-phase, systematically decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5%) to increase retention and improve resolution.[3] In reversed-phase, decrease the organic content.[10] |
| Incorrect or Missing Additive | If your diol is acidic or basic, the absence of an appropriate additive can lead to poor peak shape and co-elution. Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase.[2][6] |
| Sub-optimal Temperature | The current column temperature may not be ideal for chiral recognition. Evaluate a range of temperatures, for instance, from 15°C to 40°C. Lower temperatures often improve resolution.[6][11] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Peaks are asymmetrical, with a pronounced tail or a leading edge.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica Support | This is common for basic analytes. Interactions with residual silanol groups on the CSP support can cause peak tailing. Add a basic modifier like DEA or TEA (e.g., 0.1%) to the mobile phase to block these active sites.[3] |
| Column Overload | Injecting too much sample mass can exceed the column's capacity, leading to broad and distorted peaks. Reduce the sample concentration or injection volume.[12] |
| Incompatible Sample Solvent | Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[6] |
| Column Contamination or Degradation | Contaminants from previous analyses can build up on the column frit or head, causing poor peak shape. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[12][13] If performance does not improve, the column may need to be replaced.[12] |
Problem 3: Drifting or Inconsistent Retention Times
-
Symptom: The retention times for the enantiomers change between injections or over a sequence.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is equilibrated with the mobile phase until a stable baseline is achieved before injecting samples.[3] This can sometimes take 1-2 hours.[4] |
| Mobile Phase Instability | The composition of the mobile phase can change over time due to the evaporation of volatile components (e.g., hexane). Prepare fresh mobile phase daily and keep the solvent reservoir covered.[3] Ensure the mobile phase is thoroughly mixed and degassed.[6] |
| Column Temperature Fluctuations | Small changes in column temperature can lead to significant shifts in retention time. Use a reliable column oven and allow the system to fully stabilize at the set temperature.[12][14] |
Data Presentation
Table 1: Example Starting Conditions for Diol Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Additive(s) | Reference |
| CHIRALCEL® OD-H (Polysaccharide) | n-Heptane / Ethanol (80:20) | None specified | [1] |
| Diacel Chiralcel OD (Polysaccharide) | n-Hexane / Ethanol / Isopropanol (18:2:1) | 0.1% Glacial Acetic Acid | [15] |
| Lux Cellulose-1 (Polysaccharide) | Ethanol / Water | None specified | [15] |
| CHIRALPAK® AD-H (Polysaccharide) | n-Hexane / Isopropanol (90:10) | 0.1% Diethylamine (DEA) | [6] |
Table 2: Performance Comparison of CSPs for Diol Separation
| Diol Analyte | CSP Type | Mobile Phase | k1¹ | α² | Rs³ | Reference |
| Hydrobenzoin | CHIRALPAK® AD-H | n-Hexane / IPA (90:10) | 1.23 | 1.45 | 3.21 | [1] |
| 1,2-Pentanediol | CHIRALCEL® OD-H | n-Heptane / EtOH (80:20) | 0.89 | 1.15 | 1.55 | [1] |
| 1-Phenyl-1,2-ethanediol | CHIRALPAK® IA | MTBE / EtOAc / EtOH / DEA⁴ | 2.54 | 1.22 | 2.80 | [15] |
| Carbamazepine-10,11-trans-dihydrodiol | Diacel Chiralcel OD | n-Hexane / EtOH / IPA⁵ | 3.10 | 1.30 | 4.50 | [15] |
¹ k1: Retention factor of the first eluting enantiomer. ² α: Separation factor (selectivity). ³ Rs: Resolution factor. Baseline separation is achieved when Rs ≥ 1.5.[10] ⁴ Mobile Phase: methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine 60:40:5:0.1 (v/v/v/v). ⁵ Mobile Phase: n-hexane:ethanol:isopropanol (18:2:1, v/v/v) with 0.1% glacial acetic acid.
Experimental Protocols
Protocol 1: Initial CSP Screening for Diol Enantiomer Separation
-
Column Selection: Select a minimum of 3-4 CSPs with diverse chiral selectors. A recommended starting set includes polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) and a cyclodextrin-based column.[1][5]
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mobile phase of n-Hexane / Isopropanol (90:10, v/v). Filter and degas the mobile phase.
-
Reversed Phase: Prepare a mobile phase of Acetonitrile / Water (50:50, v/v). Filter and degas.
-
-
System Equilibration: Install the first CSP. Equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed. This may take 30 minutes or longer.[3][6]
-
Sample Preparation: Dissolve the diol standard in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample solution. Run the analysis for approximately 30 minutes to ensure all peaks have eluted.[4]
-
Evaluation: Evaluate the resulting chromatogram for any separation between enantiomers. A partial separation (two overlapping peaks) is a promising result that can be optimized further.
-
Screening Progression: If no separation is observed, repeat steps 3-6 with the next mobile phase system. If still unsuccessful, switch to the next column in your screening set and repeat the process.
Visualizations
Caption: A logical workflow for chiral method development.
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. chromtech.com [chromtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Ensuring the Stability of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in Stock Solutions
For researchers, scientists, and drug development professionals utilizing 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: this compound is soluble in several organic solvents. For creating stock solutions, high-purity, anhydrous solvents are recommended. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent may depend on the specific requirements of your experiment, including compatibility with cell culture or other biological assays.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of your stock solutions, they should be stored at low temperatures. It is recommended to store solutions in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
Q3: I observed precipitation in my stock solution after storing it in the freezer. What should I do?
A3: Precipitation upon freezing can be due to the compound's low solubility at colder temperatures. Here are some steps to address this:
-
Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.
-
Vortexing/Sonication: Gently vortex or sonicate the vial to aid in redissolving the precipitate.
-
Confirm Dissolution: Visually inspect the solution to ensure all particulate matter has dissolved before use.
-
Consider Alternatives: If precipitation is a recurring issue, consider storing the stock solution at 4°C for short-term use, provided stability at this temperature is sufficient for your experimental timeframe.
Q4: My stock solution has changed color. Does this indicate degradation?
A4: A change in color, such as turning yellow or brown, can be an indicator of chemical degradation, possibly due to oxidation. The diol functional groups in this compound could be susceptible to oxidation. If you observe a color change, it is advisable to prepare a fresh stock solution. To mitigate oxidation, consider using degassed solvents for solution preparation.
Q5: How can I check the purity and concentration of my stock solution over time?
A5: The most reliable method to assess the stability of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Periodically analyzing your stock solution and comparing the chromatogram to that of a freshly prepared solution will allow you to detect the appearance of degradation products and quantify the remaining parent compound.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the stability of this compound stock solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate in Solution | Low solubility at storage temperature. Solvent evaporation. | Gently warm and vortex/sonicate the solution. Ensure vials are tightly sealed. Prepare a new solution at a lower concentration if the issue persists. |
| Color Change (e.g., yellowing) | Oxidation or other chemical degradation. | Prepare a fresh stock solution using high-purity, anhydrous, and possibly degassed solvents. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is highly sensitive to oxidation. Protect from light. |
| Inconsistent Experimental Results | Degradation of the compound leading to a lower effective concentration. | Prepare fresh stock solutions more frequently. Confirm the concentration and purity of the stock solution using HPLC before critical experiments. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | If possible, characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, protection from light and air) to minimize the formation of these products. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound (Molecular Weight: 262.31 g/mol )[2] on a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 2.623 mg.
-
Dissolution: Add the solid to a clean, dry vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to facilitate dissolution.
-
Aliquoting: Dispense the stock solution into single-use, amber-colored microcentrifuge tubes or vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]
Protocol for Assessing Stock Solution Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh "time zero" stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).
-
Immediately dilute an aliquot of this fresh stock solution to a working concentration (e.g., 100 µM) with the mobile phase.
-
Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot, bring it to room temperature, and dilute it to the same working concentration.
-
-
HPLC Analysis:
-
Inject the diluted samples onto a suitable C18 reverse-phase HPLC column.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid). The exact conditions may need to be optimized.
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the stored samples to the peak area of the "time zero" sample. A decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram of the stored samples suggests the formation of degradation products.
-
Calculate the percentage of the remaining parent compound at each time point to determine the stability under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of stock solutions.
Caption: Troubleshooting logic for unstable stock solutions.
References
Technical Support Center: Scaling Up the Production of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol?
A1: The most prevalent and reliable method involves a two-stage process. The first stage is the synthesis of the precursor, 3-phenylacenaphthylene. This is typically achieved through a Wittig reaction between acenaphthenone and a benzylphosphonium ylide or via a Grignard reaction of acenaphthenone with a phenylmagnesium halide followed by dehydration. The second stage is the syn-dihydroxylation of 3-phenylacenaphthylene using a catalytic amount of osmium tetroxide with a co-oxidant, a procedure known as the Upjohn dihydroxylation, to yield the desired cis-diol.
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
A2: Osmium tetroxide (OsO₄) is a major safety concern. It is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract. All manipulations involving OsO₄ must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Grignard reagents are highly reactive towards protic solvents, including water and alcohols, and can ignite upon exposure to air. Therefore, anhydrous conditions are critical for their safe and effective use.
Q3: How can I purify the final product, this compound?
A3: Purification of polycyclic aromatic diols is often achieved through a combination of column chromatography and recrystallization. For column chromatography, a silica (B1680970) gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. Following chromatography, recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can be employed to obtain a highly pure product.
Troubleshooting Guides
Stage 1: Synthesis of 3-Phenylacenaphthylene (Precursor)
This stage often involves either a Wittig or a Grignard reaction. Below are troubleshooting guides for both common methods.
Method A: Wittig Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete formation of the phosphonium (B103445) ylide. 2. The base used was not strong enough to deprotonate the phosphonium salt. 3. The aldehyde/ketone starting material is impure or degraded. | 1. Ensure the phosphonium salt is dry and the reaction is conducted under anhydrous conditions. 2. Use a stronger base such as n-butyllithium or sodium hydride. 3. Purify the acenaphthenone before use. |
| Formation of unexpected byproducts | 1. Side reactions of the ylide. 2. The ylide is unstable under the reaction conditions. | 1. Use freshly prepared ylide. 2. Perform the reaction at a lower temperature. |
| Incorrect stereochemistry of the double bond | The nature of the ylide (stabilized vs. unstabilized) influences the stereochemical outcome. | For predominantly (Z)-alkenes, use non-stabilized ylides. For (E)-alkenes, stabilized ylides are preferred. |
Method B: Grignard Reaction followed by Dehydration
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Grignard reaction to initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface due to oxidation. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask. |
| Low yield of the tertiary alcohol | 1. Incomplete reaction. 2. The Grignard reagent was quenched by a protic source. | 1. Extend the reaction time or gently heat the reaction mixture. 2. Maintain strict anhydrous conditions throughout the reaction. |
| Incomplete dehydration of the alcohol | 1. The acid catalyst is not strong enough. 2. Insufficient heating. | 1. Use a stronger acid catalyst such as p-toluenesulfonic acid or sulfuric acid. 2. Increase the reaction temperature and remove water as it forms using a Dean-Stark apparatus. |
Stage 2: syn-Dihydroxylation of 3-Phenylacenaphthylene
This stage typically employs the Upjohn dihydroxylation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the diol | 1. Inactive osmium tetroxide catalyst. 2. Insufficient amount of co-oxidant (NMO). 3. The reaction has not gone to completion. | 1. Use a fresh solution of OsO₄. 2. Ensure at least a stoichiometric amount of NMO is used relative to the substrate. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of a dark, tarry mixture | Over-oxidation of the diol to form a diketone or other byproducts. | 1. Reduce the reaction temperature. 2. Use a milder co-oxidant or reduce the amount of OsO₄. 3. Quench the reaction as soon as the starting material is consumed (as indicated by TLC). |
| Difficulty in isolating the product | The diol may be highly soluble in the aqueous phase during workup, or an emulsion may form. | 1. Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the diol. 2. Use a different solvent for extraction, such as ethyl acetate or dichloromethane. 3. Break emulsions by adding a small amount of brine or by filtration through celite. |
| Product is still impure after column chromatography | 1. Inappropriate solvent system for chromatography. 2. The column was overloaded with the crude product. | 1. Optimize the eluent system using TLC to achieve a good separation (Rf of the product should be around 0.3-0.4). A gradient elution may be necessary. 2. Use a larger column or reduce the amount of crude product loaded. |
Experimental Protocols
Stage 1: Synthesis of 3-Phenylacenaphthylene (via Wittig Reaction)
Materials:
-
Acenaphthenone
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve acenaphthenone (1.0 equivalent) in anhydrous THF.
-
Add the acenaphthenone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3-phenylacenaphthylene.
Stage 2: cis-Dihydroxylation of 3-Phenylacenaphthylene
Materials:
-
3-Phenylacenaphthylene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)
-
N-Methylmorpholine N-oxide (NMO)
-
Water
-
Sodium sulfite (B76179) or sodium bisulfite
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-phenylacenaphthylene (1.0 equivalent) in a mixture of acetone and water (typically 10:1 v/v).
-
Add NMO (1.5 equivalents) to the solution and stir until it is completely dissolved.
-
In a well-ventilated fume hood, add a catalytic amount of the osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. The reaction progress can be monitored by TLC. The solution will likely turn dark brown or black.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30-60 minutes until the dark color disappears.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) followed by recrystallization to obtain pure cis-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
Quantitative Data Summary
The following table presents typical, though hypothetical, quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Notes |
| Precursor Synthesis (Wittig) | |||
| Acenaphthenone | 1.0 g | 100 g | Starting material |
| Benzyltriphenylphosphonium chloride | 2.5 g | 250 g | 1.1 eq |
| n-Butyllithium (2.5 M in hexanes) | 2.6 mL | 260 mL | 1.1 eq |
| Typical Yield of 3-Phenylacenaphthylene | 0.9 g (65%) | 85 g (61%) | After chromatography |
| Dihydroxylation | |||
| 3-Phenylacenaphthylene | 0.9 g | 85 g | Starting material |
| NMO (50 wt% in water) | 1.0 g | 95 g | 1.5 eq |
| OsO₄ (2.5 wt% in t-butanol) | 0.15 mL | 15 mL | 0.02 eq |
| Typical Yield of Diol | 0.8 g (78%) | 75 g (76%) | After purification |
| Overall Yield | ~51% | ~46% | From acenaphthenone |
Visualizations
Caption: A flowchart illustrating the two main stages for the synthesis of the target diol.
Caption: A decision tree for troubleshooting low yields in the dihydroxylation step.
Validation & Comparative
A Comparative Guide to the Cytotoxic Activity of Acenaphthene Derivatives and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of emerging acenaphthene (B1664957) derivatives against the established chemotherapeutic agent, cisplatin (B142131). Supported by experimental data from peer-reviewed research, this document details the compounds' efficacy in inhibiting cancer cell growth, the experimental methodologies used for these assessments, and the underlying molecular mechanisms of action.
Quantitative Cytotoxicity Data: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various acenaphthene derivatives and cisplatin across a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Acenaphthene Derivative 9 | HeLa (Cervical Cancer) | 2.65 ± 0.38 | [1] |
| Acenaphthene Derivative 8 | HeLa (Cervical Cancer) | 6.51 ± 0.44 | [1] |
| MDA-MB-231 (Breast Cancer) | 18.54 ± 0.68 | [1] | |
| WM9 (Melanoma) | 7.98 ± 1.44 | [1] | |
| Cisplatin | HeLa (Cervical Cancer) | Data varies | [1] |
| SKOV3 (Ovarian Cancer) | 6.5 | ||
| Acenaphthene Derivative 3c | SKRB-3 (Breast Cancer) | Comparable to Adriamycin | [2][3] |
| MDA-MB-468 (Breast Cancer) | Shows significant inhibition | [2][3] |
Note: Direct head-to-head IC50 values for cisplatin in the same experiments were not always available in the cited literature for acenaphthene derivatives. Cisplatin's IC50 can vary significantly based on experimental conditions.
Experimental Protocols
The cytotoxic activity of both acenaphthene derivatives and cisplatin is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Stock solutions of the acenaphthene derivatives and cisplatin are prepared in a suitable solvent (e.g., DMSO).
-
Cells are treated with a range of concentrations of the test compounds. Control wells receive the vehicle (solvent) alone.
-
-
Incubation:
-
The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of acenaphthene derivatives and cisplatin.
Signaling Pathway of Cisplatin-Induced Apoptosis
References
A Comparative Analysis of the Phytoanticipin Activity of cis-3-Phenyl-acenaphthene-1,2-diol and Other Known Phytoanticipins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phytoanticipin activity of cis-3-phenyl-acenaphthene-1,2-diol against other well-characterized phytoanticipins. Phytoanticipins are pre-formed antimicrobial compounds in plants that serve as a primary defense mechanism against pathogenic microbes.[1][2] Understanding the relative efficacy of different phytoanticipins is crucial for the development of novel plant protectants and therapeutic agents.
Quantitative Comparison of Phytoanticipin Activity
The following table summarizes the available quantitative data on the antimicrobial activity of the selected phytoanticipins. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Class | Target Organism(s) | MIC / EC50 | Reference |
| cis-3-Phenyl-acenaphthene-1,2-diol | Acenaphthene derivative | Data Not Available | Data Not Available | |
| α-Tomatine | Saponin (B1150181) (Glycoalkaloid) | Fusarium oxysporum | Tolerant (pathogen) | [3] |
| Alternaria solani | Tolerant (pathogen) | [3] | ||
| Non-pathogenic fungi | Sensitive | [3] | ||
| Avenacin A-1 | Saponin (Triterpenoid) | Gaeumannomyces graminis var. tritici | Sensitive | [4] |
| Gaeumannomyces graminis var. avenae | EC50: 5–80 μg/ml | [5] |
Note: The activity of α-tomatine is often qualitative, with pathogenic fungi showing tolerance through enzymatic degradation.[3][6] The EC50 (Effective Concentration 50%) for avenacin A-1 indicates the concentration that inhibits 50% of the fungal growth.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of phytoanticipin activity. Below are generalized protocols for key experiments in this field.
Fungal Susceptibility Testing: Agar (B569324) Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
a. Inoculum Preparation:
-
Aseptically pick a few colonies of the test fungus from a fresh culture plate.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
b. Plate Preparation and Assay:
-
Pour molten, cooled Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.[7]
-
Evenly spread the prepared microbial inoculum over the agar surface using a sterile cotton swab.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]
-
Add a known concentration of the dissolved phytoanticipin (e.g., in DMSO) into each well.[9] A negative control (solvent only) and a positive control (a known antifungal agent) should be included.[10]
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[8]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method provides quantitative data on the potency of an antimicrobial agent.[8]
a. Preparation of Phytoanticipin Dilutions:
-
Prepare a stock solution of the phytoanticipin in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi).
b. Inoculation and Incubation:
-
Add a standardized inoculum of the test fungus to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Include a growth control well (no phytoanticipin) and a sterility control well (no inoculum).
-
Incubate the microtiter plate at the optimal temperature for the test organism for a defined period (e.g., 24, 48, or 72 hours).
c. Determination of MIC:
-
The MIC is determined as the lowest concentration of the phytoanticipin at which there is no visible growth of the microorganism.[11] For some fungi and compounds, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to the control.[12]
Visualizations
Signaling Pathway and Mode of Action
While the specific signaling pathways affected by cis-3-phenyl-acenaphthene-1,2-diol are not detailed in the available literature, many phytoanticipins, particularly saponins, exert their antimicrobial effects through membrane disruption.
Caption: General mode of action for saponin phytoanticipins targeting pathogen cell membranes.
Experimental Workflow for Phytoanticipin Validation
The following diagram illustrates a typical workflow for the validation of a compound's phytoanticipin activity.
Caption: A streamlined workflow for validating the phytoanticipin activity of a compound.
References
- 1. alpha-Tomatine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Isolation, Characterization, and Avenacin Sensitivity of a Diverse Collection of Cereal-Root-Colonizing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idexx.com [idexx.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phytoalexins and Phytoanticipins from Musa Species: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparative analysis of phytoalexins and phytoanticipins from various Musa species, with a focus on their role in disease resistance. The information presented is supported by experimental data to aid in research and development endeavors related to novel antimicrobial agents and disease-resistant banana cultivars.
Introduction: The Chemical Defenses of Musa
Plants have evolved sophisticated defense mechanisms to protect themselves from pathogens. These defenses include the production of antimicrobial compounds, which can be broadly categorized into two groups: phytoanticipins and phytoalexins. Phytoanticipins are pre-formed antimicrobial compounds that are present in the plant constitutively, acting as a first line of defense. In contrast, phytoalexins are synthesized de novo and accumulate at the site of infection upon pathogen attack.[1]
In Musa species, the most prominent and well-studied class of both phytoalexins and phytoanticipins are the phenylphenalenones .[2][3] These compounds have demonstrated significant antifungal and nematicidal activities.[3][4] Research has shown a strong correlation between the concentration of phenylphenalenones and the resistance of different banana and plantain varieties to pathogens like Mycosphaerella fijiensis (causal agent of Black Sigatoka) and Fusarium oxysporum.[2][3] Generally, resistant cultivars of Musa species produce higher quantities of these defensive compounds compared to susceptible ones.[2]
Quantitative Comparison of Phenylphenalenones in Musa Species
The concentration of phenylphenalenone-type compounds varies significantly among different Musa cultivars and between different plant tissues. Resistant varieties tend to have higher constitutive levels of these compounds (phytoanticipins) and/or a more robust induction of them upon infection (phytoalexins).
Table 1: Relative Concentrations of Phenylphenalenones in Leaves and Rhizomes of Various Musa Varieties and their Resistance to Fungal Pathogens.
| Musa Variety | Genotype | Plant Part | Relative Phenylphenalenone Concentration | Resistance to Mycosphaerella fijiensis | Resistance to Fusarium oxysporum |
| 'Gross Michel' | AAA | Leaves | Low | Susceptible | Susceptible |
| Rhizomes | Moderate | ||||
| 'Cavendish' | AAA | Leaves | Low | Susceptible | Susceptible |
| Rhizomes | Moderate | ||||
| 'Dominico' | AAB | Leaves | Moderate | Moderately Resistant | Moderately Resistant |
| Rhizomes | High | ||||
| 'Pelipita' | ABB | Leaves | High | Resistant | Resistant |
| Rhizomes | Very High |
Data synthesized from Otálvaro et al. (2002).[2]
Table 2: Quantitative Analysis of Other Phytochemicals with Potential Antimicrobial Activity in Musa acuminata and Musa paradisiaca Bracts.
| Phytochemical | Musa acuminata (% crude yield) | Musa paradisiaca (% crude yield) |
| Alkaloids | 3.21 ± 0.02 | 3.74 ± 0.01 |
| Flavonoids | 2.85 ± 0.01 | 2.98 ± 0.02 |
| Saponins | 1.98 ± 0.01 | 2.15 ± 0.01 |
| Tannins | 1.56 ± 0.01 | 1.89 ± 0.01 |
This table presents data on other classes of phytochemicals that may contribute to the overall defensive capabilities of Musa species.
Experimental Protocols
Elicitation and Extraction of Phytoalexins from Musa Leaves
This protocol describes a general method for inducing and extracting phytoalexins from banana leaves for analysis.
Materials:
-
Healthy, young leaves from Musa plants
-
Fungal pathogen spore suspension (e.g., Colletotrichum musae) or elicitor solution (e.g., Kanamycin)
-
Sterile water
-
Ethyl acetate (B1210297)
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Elicitation:
-
For biotic elicitation, inoculate the leaves with a spore suspension of a known pathogen.[5]
-
For abiotic elicitation, apply a solution of an elicitor like kanamycin.[2]
-
As a control, treat leaves with sterile water.
-
Incubate the treated leaves in a humid environment for 48-72 hours to allow for phytoalexin accumulation.[5]
-
-
Harvesting and Homogenization:
-
Harvest the leaves from the treated and control groups.
-
Immediately freeze the leaf tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered leaf tissue to a centrifuge tube.
-
Add ethanol to the tube and vortex thoroughly to extract the phytochemicals.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process with the pellet to ensure complete recovery of the compounds.
-
Pool the supernatants.
-
-
Solvent Partitioning:
-
Concentrate the ethanolic extract using a rotary evaporator.
-
Resuspend the concentrated extract in water and transfer it to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer, which will contain the majority of the phenylphenalenones.
-
Repeat the partitioning step two more times to maximize the yield.
-
Pool the ethyl acetate fractions.
-
-
Final Preparation:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent completely using a rotary evaporator.
-
The resulting crude extract can be used for further purification and analysis.
-
Quantification of Phenylphenalenones using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of key phenylphenalenones like anigorufone (B158205) and irenolone.
Materials:
-
Crude phytoalexin extract (from Protocol 3.1)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
-
Phenylphenalenone standards (e.g., anigorufone, irenolone)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the crude extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.
-
Prepare a series of standard solutions of known concentrations for each phenylphenalenone of interest in methanol.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reverse-phase column.
-
The mobile phase can be a gradient of methanol and water (with 0.1% TFA). A typical gradient might start with a lower concentration of methanol and gradually increase over the course of the run to elute compounds with different polarities.
-
Set the UV detector to a wavelength appropriate for phenylphenalenones (e.g., 254 nm or 280 nm).
-
Inject the prepared sample and standard solutions into the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the phenylphenalenones in the sample chromatogram by comparing their retention times with those of the standards.
-
Generate a standard curve for each phenylphenalenone by plotting the peak area against the concentration of the standard solutions.
-
Use the standard curve to determine the concentration of each phenylphenalenone in the sample extract.
-
Signaling Pathways and Biosynthesis
The production of phytoalexins in Musa is a tightly regulated process involving a complex network of signaling pathways. The biosynthesis of phenylphenalenones is a key component of the defense response.
Phytoalexin Induction Signaling Pathway
The induction of phytoalexin synthesis is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors. This recognition initiates a signaling cascade that often involves key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). The interplay between these hormonal pathways fine-tunes the plant's defense response.
References
- 1. Phosphorylation of a WRKY transcription factor by two pathogen-responsive MAPKs drives phytoalexin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. explore.openalex.org [explore.openalex.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of Acenaphthylene Derivatives for Cancer Cells: A Comparative Guide
A comprehensive analysis of the anti-cancer potential of acenaphthylene (B141429) derivatives, focusing on their selectivity for tumor cells over healthy cells. This guide provides a comparative overview of available cytotoxicity data, detailed experimental protocols, and insights into their potential mechanisms of action.
Comparative Cytotoxicity of Acenaphthene (B1664957) Derivatives
Numerous studies have demonstrated the cytotoxic effects of novel acenaphthene derivatives against a variety of human cancer cell lines. A notable example is the work of Wang et al. (2011), who synthesized a series of twelve acenaphthene derivatives and evaluated their in vitro anti-tumor activities.[1][2][3] Among these, compound 3c (N-(4-Ethoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine) exhibited significant inhibitory effects, particularly against the SKRB-3 breast cancer cell line.[1][3]
The table below summarizes the percentage of growth inhibition of various cancer cell lines upon treatment with a 20 µM concentration of several acenaphthene derivatives, including the highly active compound 3c.
Table 1: In Vitro Antitumor Activity of Acenaphthene Derivatives (20 µM) [1][3]
| Compound | H460 (Lung) | SW480 (Colon) | MDA-MB-468 (Breast) | SKRB-3 (Breast) | A375 (Melanoma) | BxPC-3 (Pancreatic) |
| 3a | 25.2 ± 2.8% | 1.7 ± 2.3% | 0.8 ± 3.9% | 1.3 ± 8.8% | 42.3 ± 2.2% | 4.0 ± 3.4% |
| 3b | 19.3 ± 6.6% | 20.2 ± 5.6% | 27.3 ± 6.8% | 35.2 ± 3.2% | 25.7 ± 3.2% | 18.6 ± 2.8% |
| 3c | 24.3 ± 9.1% | 22.6 ± 3.0% | 55.5 ± 3.8% | 66.1 ± 2.2% | 31.7 ± 5.0% | 17.1 ± 3.7% |
| Adriamycin (Control) | - | - | 63.4 ± 0.4% | 68.1 ± 1.3% | - | - |
Data represents the mean ± standard error of the mean (SEM) from three independent experiments.
Evaluation of Selectivity: Cancer vs. Normal Cells
A critical aspect of cancer therapeutic development is the selectivity of a compound for cancer cells over healthy, non-cancerous cells. While the aforementioned studies on acenaphthene derivatives lack direct comparisons with normal cell lines, research on the related class of phenanthrene (B1679779) derivatives offers a valuable proxy for understanding this selectivity.
A study on phenanthrene derivatives isolated from Bletilla striata evaluated the cytotoxicity of these compounds against both human lung cancer cells (A549) and normal human bronchial epithelial cells (BEAS-2B).[4] This allows for the calculation of a Selectivity Index (SI), which is the ratio of the IC50 value for the normal cell line to that of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Cytotoxicity and Selectivity of a Representative Phenanthrene Derivative [4]
| Compound | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (BEAS-2B) IC50 (µM) | Selectivity Index (SI) |
| Compound 1 | 6.86 ± 0.71 | 15.22 ± 1.62 | 2.22 |
IC50 is the concentration of the compound that inhibits cell growth by 50%.
This data suggests that some members of the broader polycyclic aromatic hydrocarbon class, to which acenaphthylenes belong, can exhibit a degree of selective cytotoxicity against cancer cells.
Experimental Protocols
The evaluation of cytotoxicity is a cornerstone of anti-cancer drug discovery. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which was employed in the cited studies to determine cell viability.
MTT Assay Protocol for Cytotoxicity Assessment [1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., acenaphthene derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Adriamycin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in evaluating these compounds, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity and selectivity of a test compound.
Potential Mechanism of Action: Induction of Apoptosis
The anti-cancer activity of many acenaphthene and related derivatives is believed to be mediated through the induction of apoptosis, or programmed cell death. Some of these compounds have been shown to interact with key regulators of this process, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6]
Caption: A proposed signaling pathway for apoptosis induction by acenaphthylene derivatives.
Logical Comparison of Selectivity
The ideal anti-cancer agent exhibits high toxicity towards cancer cells while having minimal effect on normal cells. This selectivity is a key determinant of a drug's therapeutic window.
Caption: Logical relationship illustrating the concept of selective cytotoxicity for an anti-cancer compound.
References
- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is a molecule of significant interest in the scientific community, with its presence in both natural and synthetic forms. The naturally occurring variant is known as a phytoanticipin, a pre-formed antimicrobial compound found in plants, notably isolated from the rhizomes of Musa acuminata (banana).[1][2] Synthetic routes have also been developed to produce this compound, often resulting in a racemic mixture of cis-isomers.[3] This guide provides a comparative overview of the known efficacies of synthetic derivatives and the implied activity of the natural form, supported by available experimental data and methodologies. While direct comparative studies are currently lacking in the scientific literature, this document aims to consolidate existing knowledge to inform future research and drug development endeavors.
Efficacy in Anticancer Applications
Derivatives of synthetic this compound have been investigated for their potential as anticancer agents. Studies have shown that modifications to the core acenaphthene (B1664957) structure can yield compounds with significant cytotoxic activity against various human cancer cell lines.
Quantitative Data on Synthetic Derivatives
The following table summarizes the reported in vitro anticancer activity of various synthetic acenaphthene derivatives. It is important to note that these are not direct data for this compound but for structurally related compounds, indicating the potential of this chemical class.
| Compound ID | Modification | Cancer Cell Line | Activity Metric (e.g., IC50, % inhibition) | Reference |
| Derivative A | N-Aryl Imide | Human Breast Cancer (MCF-7) | IC50: 5.2 µM | [Fictional Data for Illustration] |
| Derivative B | Thiazole conjugate | Human Lung Cancer (A549) | % Inhibition at 10 µM: 78% | [Fictional Data for Illustration] |
| Derivative C | N-Aryl Imide | Human Colon Cancer (HT-29) | IC50: 8.9 µM | [Fictional Data for Illustration] |
Efficacy in Antimicrobial Applications
The natural form of this compound is classified as a phytoanticipin, suggesting an inherent antimicrobial activity that contributes to the plant's defense mechanisms. Phytoanticipins are distinct from phytoalexins, which are synthesized de novo in response to pathogen attack. The pre-formed nature of phytoanticipins allows for a more immediate defense response.
Quantitative Data on Natural and Synthetic Analogues
Direct quantitative antimicrobial efficacy data (e.g., Minimum Inhibitory Concentration - MIC) for natural this compound is not extensively documented in publicly available research. However, the known function as a phytoanticipin implies activity against plant pathogens. Research into synthetic diols and related acenaphthene structures has demonstrated antimicrobial potential.
| Compound Source | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Natural Analogue | Fusarium oxysporum | MIC: 50 µg/mL | [Fictional Data for Illustration] |
| Synthetic Diol | Staphylococcus aureus | MIC: 25 µg/mL | [Fictional Data for Illustration] |
| Synthetic Diol | Escherichia coli | MIC: 100 µg/mL | [Fictional Data for Illustration] |
Note: The data in this table is for illustrative purposes to highlight the type of comparative data that would be valuable.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducible evaluation of the efficacy of both natural and synthetic compounds. Below are representative methodologies for assessing anticancer and antimicrobial activities, which can be adapted for this compound.
Anticancer Activity: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (synthetic or natural this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of similar polycyclic aromatic hydrocarbons and their diol derivatives, several potential mechanisms can be postulated.
In anticancer activity, such compounds can induce apoptosis through the intrinsic or extrinsic pathways. This may involve the modulation of key signaling molecules such as caspases, Bcl-2 family proteins, and p53.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
For antimicrobial activity, the lipophilic nature of the acenaphthene core suggests a potential mechanism involving the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.
References
A Comparative Guide to Analytical Methods for Acenaphthene Diol Quantification: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acenaphthene (B1664957) diol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is crucial for toxicological and metabolic studies. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation and comparison of two of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While direct cross-validation data for acenaphthene diol is limited in publicly available literature, this guide draws upon established methodologies and performance data for the parent compound, acenaphthene, and structurally similar PAH diols. Both HPLC and GC-MS are powerful analytical tools for the determination of these compounds, each with distinct advantages and limitations. GC-MS generally offers lower limits of detection, while HPLC is often more suitable for thermally labile compounds.[1] This guide presents a detailed comparison to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Method Comparison and Performance
The choice between HPLC and GC-MS for acenaphthene diol analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, and the thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, which can be a characteristic of diol metabolites.[2] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[2] For less volatile compounds like PAH diols, derivatization may be necessary to increase their volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification and quantification.
The following tables summarize typical performance characteristics for HPLC and GC-MS in the analysis of acenaphthene and related PAHs, compiled from various validation studies.
Table 1: Performance Characteristics of HPLC for Acenaphthene and Related PAH Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[3][4] |
| Limit of Detection (LOD) | 0.09 - 0.17 µg/kg[4] |
| Limit of Quantification (LOQ) | 0.28 - 0.51 µg/kg[4] |
| Accuracy (Recovery) | 87.6 - 109.3%[4] |
| Precision (%RSD) | 1.1 - 5.9%[4] |
Table 2: Performance Characteristics of GC-MS for Acenaphthene and Related PAH Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | 0.991 - 0.999[5] |
| Limit of Detection (LOD) | 0.14 - 1.49 ng/g[5] |
| Limit of Quantification (LOQ) | 0.46 - 4.91 ng/g[5] |
| Accuracy (Recovery) | 77 - 103%[5] |
| Precision (%RSD) | < 20%[5] |
Experimental Protocols
Below are representative experimental protocols for the analysis of acenaphthene and related PAHs using HPLC and GC-MS. These should be adapted and validated for the specific analysis of acenaphthene diol in the desired sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct analysis of acenaphthene and other PAHs.
1. Sample Preparation:
-
Perform liquid-liquid extraction (e.g., with acetonitrile (B52724) and n-hexane) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.[4]
-
Concentrate the extract to near dryness and reconstitute in the mobile phase.[4]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at 254 nm and/or a fluorescence detector with appropriate excitation and emission wavelengths.[3][8]
-
Injection Volume: 20 µL.[6]
3. Calibration:
-
Prepare a series of standard solutions of the analyte in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method provides high sensitivity and selectivity for the analysis of acenaphthene and other PAHs.
1. Sample Preparation and Derivatization (if necessary):
-
Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.[5]
-
If the acenaphthene diol is not sufficiently volatile, a derivatization step (e.g., silylation) may be required.
2. GC-MS Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at a high temperature (e.g., 280°C).[5]
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., start at 80°C, ramp to 300°C).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[5]
3. Calibration:
-
Prepare a series of standard solutions of the analyte, including an internal standard (e.g., a deuterated PAH).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Logical Workflow for Method Cross-Validation
A systematic workflow is essential for the cross-validation of different analytical methods to ensure the accuracy and reliability of the quantitative data.
Caption: A workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of acenaphthene and its metabolites. HPLC offers a more direct approach for diol analysis, potentially avoiding the need for derivatization. GC-MS provides superior sensitivity and selectivity, which is advantageous for complex matrices and trace-level quantification.[9]
The ultimate choice of method will depend on the specific research question, sample characteristics, and available instrumentation. For comprehensive method validation and to ensure the highest confidence in the analytical results, a cross-validation approach, where the same samples are analyzed by both techniques, is highly recommended. This comparative strategy provides a robust assessment of the accuracy and reliability of the obtained quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 5. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accustandard.com [accustandard.com]
- 9. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Assessing the Off-Target Effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol, a phenolic compound isolated from the rhizomes of Musa acuminata.[1][2] Due to the limited publicly available data on the specific molecular targets and off-target profile of this compound, this guide presents a hypothetical scenario based on the activities of structurally related compounds, such as naphthalimides, which are known to possess anti-tumor properties through mechanisms like DNA intercalation and topoisomerase II inhibition.[3]
To facilitate a comprehensive evaluation, we compare this compound with a hypothetical alternative, "Compound X," which is presented as a well-characterized kinase inhibitor with a known selectivity profile. This comparative framework, supported by established experimental protocols, aims to guide researchers in designing robust studies to elucidate the selectivity and potential off-target liabilities of novel compounds.
Comparative Analysis of Off-Target Profiles
The following table summarizes hypothetical quantitative data for this compound and the comparative Compound X across a panel of key off-target assays.
| Assay Type | Parameter | This compound (Hypothetical Data) | Compound X (Hypothetical Data) |
| Kinase Profiling (468 kinases) | Selectivity Score (S10) | 0.25 | 0.08 |
| Number of Off-Target Kinases (>50% inhibition at 1 µM) | 35 | 8 | |
| Topoisomerase II Inhibition Assay | IC50 | 2.5 µM | > 100 µM |
| DNA Intercalation Assay (Viscometry) | Relative Viscosity Change | Significant Increase | No significant change |
| hERG Channel Binding Assay | IC50 | 15 µM | > 50 µM |
| Cytotoxicity (HEK293 cells) | CC50 | 5 µM | 45 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard approaches for assessing the off-target effects of small molecules.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or ATP consumed.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for each kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Molecular Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a relevant signaling pathway and a standard experimental workflow for off-target assessment.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a DNA intercalating agent and topoisomerase II inhibitor, leading to the activation of the DNA damage response pathway.
Caption: A generalized experimental workflow for the comprehensive assessment of on-target and off-target effects of a test compound, from initial screening to lead optimization.
References
benchmarking the anti-proliferative effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol against known inhibitors
A Comparative Benchmarking Guide to the Anti-Proliferative Effects of Known Inhibitors
Disclaimer: As of the latest literature review, specific experimental data on the anti-proliferative effects of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol is not publicly available. Therefore, this guide provides a comparative framework using the well-established anti-cancer agent, Cisplatin, as a primary example to benchmark against other known inhibitors. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers evaluating novel anti-proliferative compounds.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of anti-proliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values of Cisplatin and other widely recognized inhibitors against various human cancer cell lines.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) |
| Cisplatin | DNA Cross-linking Agent | A549 (Lung Carcinoma) | 8.0 |
| MCF-7 (Breast Cancer) | 21.5 | ||
| HeLa (Cervical Cancer) | 3.2 | ||
| Doxorubicin | Topoisomerase II Inhibitor | A549 (Lung Carcinoma) | 0.1 |
| MCF-7 (Breast Cancer) | 0.5 | ||
| HeLa (Cervical Cancer) | 0.08 | ||
| Paclitaxel | Microtubule Stabilizer | A549 (Lung Carcinoma) | 0.01 |
| MCF-7 (Breast Cancer) | 0.002 | ||
| HeLa (Cervical Cancer) | 0.004 | ||
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | A549 (Lung Carcinoma) | 15.0 |
| MCF-7 (Breast Cancer) | >100 | ||
| HeLa (Cervical Cancer) | 25.0 |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols
The following section details the methodology for a standard in vitro anti-proliferative assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan (B1609692) crystals.[1] The quantity of these crystals, which is directly proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance of the solution.[2]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., Cisplatin, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[4][5] Its dysregulation is a common feature in many cancers, making it a key target for anti-cancer drug development.[6][7]
Caption: The PI3K/Akt signaling pathway in cell proliferation.
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro anti-proliferative assay.
Caption: General workflow for an in vitro anti-proliferative assay.
Logical Comparison
This diagram outlines the logical framework for comparing a test compound against known inhibitors.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol in a Research Environment
Authored for Researchers, Scientists, and Drug Development Professionals
Summary of Known Compound Data
Due to the limited availability of detailed toxicological and environmental impact data, a quantitative summary is not feasible. The following table outlines the known qualitative and basic identification information for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 193892-33-0 |
| Molecular Formula | C₁₈H₁₄O₂ |
| Molecular Weight | 262.31 g/mol |
| Physical Description | Powder |
| Known Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
| Primary Use | For Research and Development (R&D) use only.[1] |
| Disposal Information | Specific disposal information is not available in provided safety data sheets.[1] Therefore, general procedures for hazardous chemical waste must be followed. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol is a general guideline based on the known hazards of this compound. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound or its waste.
-
Conduct all handling and waste segregation activities within a certified chemical fume hood to prevent inhalation of the powder.
2. Waste Identification and Segregation:
-
Unused or Expired Product: The pure, unused, or expired this compound powder must be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound are also considered hazardous waste. This includes, but is not limited to:
-
Gloves
-
Pipette tips
-
Weighing boats and paper
-
Contaminated glassware
-
Bench paper or pads
-
-
Segregate solid waste (contaminated consumables) from liquid waste (solutions containing the compound).
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
The container must have a tight-fitting lid and should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Contaminated Glassware:
-
Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.
-
4. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
5. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Do not store waste containers for an extended period; adhere to your institution's guidelines for waste pickup schedules.
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical through standard trash or down the sanitary sewer system.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
Essential Safety and Handling Guide for 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 193892-33-0). Given the limited specific safety data available, a cautious approach is imperative. The following procedures are based on available hazard information and general best practices for handling chemical compounds of unknown toxicity.
Hazard Profile: While a comprehensive Safety Data Sheet (SDS) is not fully detailed, existing data indicates the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements suggest avoiding inhalation and contact with eyes and skin[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield is required when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). | Disposable nitrile gloves provide good protection against a range of chemicals. Always inspect gloves for tears or holes before use and change them immediately if contaminated or torn. |
| Laboratory coat. | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills. | |
| Long pants and closed-toe shoes. | Pants should cover the entire leg, and shoes must fully cover the feet to prevent skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary. | All work, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[2]. If engineering controls are insufficient or during a large spill, a respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Operational and Disposal Plan
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All manipulations of this compound must be performed in a properly functioning and certified chemical fume hood.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the work surface within the chemical fume hood by lining it with disposable, absorbent bench paper.
-
Weighing: If handling a solid form, carefully weigh the required amount within the fume hood to prevent the generation and dispersal of dust.
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone may be used[3].
-
Experimental Use: Keep all containers holding the compound tightly sealed when not in active use. Ensure all vessels are clearly and accurately labeled.
-
Post-Handling: After completing the work, decontaminate all equipment and surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.
Emergency Procedures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4].
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[4].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately[4].
Waste Disposal:
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and empty containers, are considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through your institution's designated environmental health and safety program. Do not dispose of it down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
